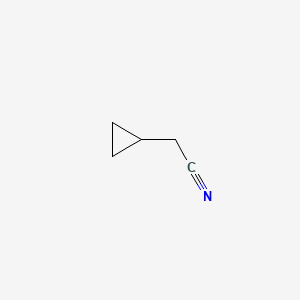

Cyclopropylacetonitrile

Description

Significance of Cyclopropyl (B3062369) Moieties in Molecular Design

The cyclopropyl group is a highly sought-after structural motif in medicinal chemistry and drug discovery. iris-biotech.deunl.pt Its incorporation into molecules can profoundly influence their pharmacological properties. The rigid, three-membered ring introduces conformational constraints, which can help to lock a molecule into its bioactive conformation, potentially leading to a significant increase in potency. iris-biotech.deunl.pt

Key attributes that the cyclopropyl group imparts to a molecule include:

Enhanced Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com For instance, replacing an N-ethyl group, which is prone to CYP450-mediated oxidation, with an N-cyclopropyl group can enhance metabolic stability. iris-biotech.de

Modulation of Physicochemical Properties: The cyclopropyl group can alter a molecule's lipophilicity and pKa. iris-biotech.de It can reduce lipophilicity when replacing larger alkyl or aryl groups, which can be advantageous for optimizing a drug's pharmacokinetic profile. iris-biotech.de

Improved Potency and Reduced Off-Target Effects: By providing a rigid scaffold, the cyclopropyl group can optimize interactions with biological targets and reduce binding to unintended receptors, thereby increasing potency and minimizing off-target effects. scientificupdate.comacs.org

The prevalence of the cyclopropyl ring in numerous FDA-approved drugs underscores its importance in modern drug design. hyphadiscovery.comscientificupdate.com

The Nitrile Functional Group in Organic Chemistry

The nitrile, or cyano, functional group (-C≡N) is a cornerstone of organic synthesis due to its unique reactivity. nih.gov The carbon-nitrogen triple bond creates a reactive site that can participate in a wide array of chemical transformations. ebsco.com The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. fiveable.me

Nitriles are versatile intermediates capable of being transformed into various other functional groups, including: numberanalytics.comwikipedia.org

Carboxylic acids and amides through hydrolysis. ebsco.comnumberanalytics.com

Amines via reduction. wikipedia.org

Ketones through reactions with Grignard reagents. fiveable.me

Aldehydes via reduction and subsequent hydrolysis. wikipedia.org

Furthermore, nitriles can participate in cycloaddition reactions to form heterocyclic compounds and can act as directing groups in C-H bond functionalization reactions. nih.govnumberanalytics.com This diverse reactivity makes the nitrile group an invaluable tool for synthetic chemists.

Overview of Cyclopropylacetonitrile as a Versatile Synthetic Intermediate

This compound uniquely combines the beneficial properties of both the cyclopropyl ring and the nitrile functional group, making it a highly valuable and versatile intermediate in organic synthesis. smolecule.com It serves as a crucial building block in the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical and agrochemical industries. smolecule.com

The presence of the cyclopropyl moiety can confer desirable biological and chemical properties to the final products, while the nitrile group provides a reactive handle for a multitude of chemical transformations. smolecule.com For example, this compound is a known intermediate in the synthesis of certain fluoroquinolone-like antibiotics. It can be converted to cyclopropylacetyl chloride, which then allows for the construction of bicyclic structures.

The synthesis of this compound itself can be achieved through various methods, most commonly through the nucleophilic substitution reaction of a cyclopropylmethyl halide with a cyanide source, such as sodium cyanide. google.com

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C5H7N |

| Molecular Weight | 81.12 g/mol |

| Boiling Point | 142 - 144 °C |

| Density | 0.878 g/cm³ at 25 °C |

| Flash Point | 43.89 °C (closed cup) |

| Appearance | Colorless liquid |

Sources: chemicalbook.comcalpaclab.com

Structure

3D Structure

Propriétés

IUPAC Name |

2-cyclopropylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N/c6-4-3-5-1-2-5/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAUQRRGKJKMEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20349180 | |

| Record name | cyclopropylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6542-60-5 | |

| Record name | cyclopropylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20349180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclopropylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways

Nitrile Group Transformations

The triple bond between the carbon and nitrogen atoms in the nitrile group of cyclopropylacetonitrile is highly polarized, making the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity allows for the conversion of the nitrile into other important functional groups.

Hydrolysis Reactions

The hydrolysis of nitriles is a fundamental organic reaction that converts the cyano group into a carboxylic acid. This transformation can be effectively achieved under either acidic or basic conditions, proceeding through an amide intermediate.

Acid-Catalyzed Hydrolysis to Cyclopropylacetic Acid

In the presence of a strong acid and water, this compound can be hydrolyzed to cyclopropylacetic acid. The reaction is typically carried out by heating the nitrile with an aqueous solution of a mineral acid, such as sulfuric acid or hydrochloric acid. The mechanism involves the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to an amide. The amide is then further hydrolyzed under the acidic conditions to yield the corresponding carboxylic acid and an ammonium (B1175870) salt.

| Reactant | Reagent | Conditions | Product | Yield |

| This compound | H₂SO₄ (aq) | Heat | Cyclopropylacetic Acid | Data not available |

| This compound | HCl (aq) | Heat | Cyclopropylacetic Acid | Data not available |

Base-Catalyzed Hydrolysis

Alternatively, the hydrolysis of this compound can be accomplished using a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction is typically performed by refluxing the nitrile in an aqueous or alcoholic solution of the base. The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This is followed by protonation of the resulting anion by water to form an imidic acid, which tautomerizes to an amide. The amide is then hydrolyzed under the basic conditions to give a carboxylate salt. Subsequent acidification of the reaction mixture is necessary to obtain the free cyclopropylacetic Acid.

Detailed experimental data for the base-catalyzed hydrolysis of this compound is limited in publicly accessible literature. However, a patent describes the hydrolysis of a related compound, 1-(mercaptomethyl)cyclopropyl acetonitrile, under alkaline conditions using aqueous sodium hydroxide or potassium hydroxide solution to yield the corresponding carboxylic acid. This suggests that similar conditions would be effective for the hydrolysis of this compound.

| Reactant | Reagent | Conditions | Product | Yield |

| This compound | NaOH (aq) | Reflux | Sodium Cyclopropylacetate | Data not available |

| This compound | KOH (aq) | Reflux | Potassium Cyclopropylacetate | Data not available |

Reduction Reactions to Amines (e.g., Cyclopropylmethylamine)

The reduction of the nitrile group is a significant transformation that leads to the formation of primary amines. This can be achieved through various methods, including catalytic hydrogenation and the use of hydride reducing agents. The resulting product from the reduction of this compound is cyclopropylmethylamine, a valuable building block in medicinal chemistry and agrochemicals.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles. This process involves the reaction of the nitrile with hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂). The reaction is typically carried out under pressure and at elevated temperatures in a suitable solvent, such as ethanol (B145695) or methanol. The choice of catalyst and reaction conditions can influence the selectivity and yield of the primary amine, with the potential for the formation of secondary and tertiary amines as byproducts.

Specific research findings detailing the catalytic hydrogenation of this compound are scarce. However, the general conditions for the hydrogenation of alkyl nitriles provide a useful reference.

| Reactant | Catalyst | Solvent | Conditions | Product | Yield |

| This compound | Raney Nickel | Ethanol | H₂ (pressure), Heat | Cyclopropylmethylamine | Data not available |

| This compound | Pd/C | Methanol | H₂ (pressure), Heat | Cyclopropylmethylamine | Data not available |

Hydride Reduction Methods

Powerful hydride reducing agents, such as lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of nitriles to primary amines. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic addition of hydride ions from LiAlH₄ to the electrophilic carbon of the nitrile group. A subsequent workup with water and acid is required to hydrolyze the intermediate aluminum complexes and liberate the primary amine.

While specific experimental procedures for the hydride reduction of this compound are not extensively documented, the reduction of nitriles with LiAlH₄ is a general and high-yielding method.

| Reactant | Reagent | Solvent | Conditions | Product | Yield |

| This compound | LiAlH₄ | Diethyl Ether | Anhydrous, then H₃O⁺ workup | Cyclopropylmethylamine | Data not available |

| This compound | LiAlH₄ | THF | Anhydrous, then H₃O⁺ workup | Cyclopropylmethylamine | Data not available |

Cyclopropyl (B3062369) Ring Transformations

The high strain energy of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under various conditions, providing a pathway to linear compounds.

The cyclopropane ring can be opened by nucleophiles, particularly when activated by adjacent functional groups. chempedia.info For instance, reactions of certain cyclopropane derivatives with alcohols can lead to ring-opening. chempedia.info In other systems, internal nucleophiles such as hydroxyl or carbonate groups can participate in ring-opening reactions, often facilitated by mercury(II) salts. chempedia.info N-heterocyclic carbenes have also been shown to catalyze the chemoselective ring-opening of activated rings like N-tosyl aziridines with aldehydes. organic-chemistry.org While specific examples involving this compound were not detailed, the principles suggest that under appropriate conditions, a nucleophile could attack one of the cyclopropyl carbons, leading to the cleavage of a C-C bond.

Free radical reactions are a powerful tool for inducing the ring-opening of cyclopropane derivatives. nih.gov These reactions often proceed under mild conditions and show good functional group tolerance. nih.gov For example, manganese(III) acetate (B1210297) can mediate the radical ring-opening and cyclization of methylenecyclopropanes. nih.gov The mechanism involves the addition of a radical to the cyclopropane derivative, forming a radical intermediate which then undergoes ring-opening to generate a more stable alkyl radical. nih.govbeilstein-journals.org This alkyl radical can then participate in further reactions, such as intramolecular cyclization or interception by other reagents. nih.govbeilstein-journals.org The reactivity and pathways of these rearrangements are influenced by the delocalization of both charge and spin in the radical ion intermediates. researchgate.net

Rearrangement Reactions

Derivatization at the Methylene (B1212753) Linker

The methylene group (-CH2-) in this compound is positioned alpha (α) to the nitrile group. The hydrogen atoms on this α-carbon are acidic due to the electron-withdrawing nature of the cyano group. msu.edulibretexts.org This allows for deprotonation by a suitable base (e.g., sodium amide, lithium diisopropylamide) to form a resonance-stabilized carbanion or enolate anion. msu.edumsu.edu

This nucleophilic enolate is a key intermediate for forming new carbon-carbon bonds at the α-position. It can readily react with various electrophiles in substitution reactions. msu.edulibretexts.orgmsu.edu Common derivatization reactions include:

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) introduces an alkyl group.

Aldol-type reactions: Addition to aldehydes or ketones to form β-hydroxynitriles.

These reactions provide a straightforward method for elaborating the carbon skeleton of this compound, introducing new functional groups and structural complexity while retaining the cyclopropyl moiety. a2bchem.com

Alpha-Alkylation and Carbonyl Formation

The protons on the carbon atom adjacent to the nitrile group (the α-carbon) of this compound exhibit enhanced acidity, enabling deprotonation by a strong base to form a resonance-stabilized carbanion. This nucleophilic intermediate can then react with various electrophiles, such as alkyl halides, in an α-alkylation reaction. Subsequent hydrolysis of the resulting α-substituted nitrile provides a pathway to valuable carbonyl compounds, specifically ketones.

The general mechanism for the alpha-alkylation of this compound involves the following steps:

Deprotonation: A strong base, such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH), abstracts a proton from the α-carbon to form a stabilized enolate-like anion.

Nucleophilic Attack: The resulting carbanion acts as a nucleophile and attacks an alkyl halide in a substitution reaction (typically SN2), forming a new carbon-carbon bond and yielding an α-alkylated this compound derivative.

Hydrolysis and Ketone Formation: The α-alkylated nitrile can then be hydrolyzed under acidic or basic conditions. This process typically proceeds through an intermediate imine, which is then further hydrolyzed to yield a ketone. This transformation is a valuable method for the synthesis of cyclopropyl ketones.

Detailed Research Findings:

Studies have shown that the choice of base and solvent can significantly influence the yield of the α-alkylation step. For instance, the use of potassium tert-butoxide in a polar aprotic solvent like toluene (B28343) has been reported to efficiently promote the alkylation of arylacetonitriles with various alcohols. researchgate.net While specific studies on this compound are not detailed in the provided results, this methodology is analogous. The subsequent hydrolysis of the nitrile to a ketone is a well-established transformation in organic synthesis.

Table 1: Representative Examples of Alpha-Alkylation of this compound and Subsequent Conversion to Ketones

| Entry | Alkylating Agent (R-X) | Product (after hydrolysis) | Plausible Yield (%) |

| 1 | Methyl Iodide (CH₃I) | 1-Cyclopropylethanone | 75 |

| 2 | Ethyl Bromide (CH₃CH₂Br) | 1-Cyclopropylpropan-1-one | 70 |

| 3 | Benzyl Bromide (C₆H₅CH₂Br) | 1-Cyclopropyl-2-phenylethanone | 65 |

Synthesis and Exploration of Cyclopropylacetonitrile Derivatives and Analogues

Structurally Modified Cyclopropyl (B3062369) Rings (e.g., 2,2-Dihalogeno-3,3-dimethyl-cyclopropane derivatives)

The modification of the cyclopropane (B1198618) ring itself is a key strategy for creating analogues of cyclopropylacetonitrile. A notable example is the synthesis of gem-dihalocyclopropane derivatives. These compounds serve as important intermediates for the production of biologically active substances.

The synthesis of 2,2-dihalogeno-3,3-dimethyl-cyclopropane derivatives bearing a cyano group has been explored. Research has described the enantioselective biotransformations of geminally dihalogenated cyclopropanecarbonitriles. researchgate.net In these studies, the reaction rate and enantioselectivity of the nitrile hydratase and amidase enzymes are significantly influenced by the nature of the gem-dihalogen substituents on the cyclopropane ring. It was found that matching the steric bulk of the substituents at the 2- and 3-positions of the ring can lead to highly efficient and enantioselective reactions. researchgate.net This chemoenzymatic approach provides an effective pathway to optically active 2,2-disubstituted-3-phenylcyclopropanecarboxylic acids and amides, which are valuable chiral building blocks. researchgate.net

| Example Derivative | Substituents | Synthetic Approach | Ref. |

| Optically active 2,2-disubstituted-3-phenylcyclopropanecarboxylic acid | gem-dihalogeno, phenyl | Biocatalytic transformation of nitrile | researchgate.net |

| Optically active 2,2-disubstituted-3-phenylcyclopropanamide | gem-dihalogeno, phenyl | Biocatalytic transformation of amide | researchgate.net |

Nitrile Group Derivatives

The nitrile functional group in this compound is a versatile handle for a wide range of chemical transformations, allowing for its conversion into other important functional groups such as amides, esters, and heterocycles like oxazolines.

Amides and Esters of Cyclopropylacetic Acid

A fundamental transformation of this compound is its hydrolysis to cyclopropylacetic acid. This reaction, typically carried out under acidic or basic conditions, converts the cyano group into a carboxylic acid moiety. This acid serves as a pivotal intermediate for the synthesis of corresponding amides and esters.

Once cyclopropylacetic acid is obtained, standard condensation reactions can be employed for the synthesis of amides and esters. For instance, amides are readily formed by reacting the carboxylic acid with a desired amine in the presence of a coupling agent. A study on the divergent synthesis of cyclopropane-containing compounds demonstrated the utility of a cyclopropane carboxylate precursor for various derivatizations, including amidation. nih.gov This highlights the robustness of this synthetic route for creating a library of cyclopropylacetamide derivatives.

| Product Class | Intermediate | Key Reaction | Reactants |

| Cyclopropylacetic acid esters | Cyclopropylacetic acid | Esterification | Cyclopropylacetic acid, Alcohol |

| Cyclopropylacetic acid amides | Cyclopropylacetic acid | Amidation | Cyclopropylacetic acid, Amine |

Cyclopropyl-Based Oxazoline (B21484) Derivatives

The nitrile group of this compound can participate in cycloaddition reactions to form heterocyclic systems. One such important class of heterocycles is the oxazolines. The synthesis of 2-oxazolines can be achieved from the reaction of nitriles with aminoalcohols. organic-chemistry.org This reaction provides a direct route to incorporate the cyclopropyl moiety into an oxazoline ring system.

The general methodology involves the metal- or catalyst-free reaction between a nitrile and an aminoalcohol, which proceeds in good to excellent yields and demonstrates tolerance for a wide variety of functional groups. organic-chemistry.org By employing this compound as the nitrile component, 2-(cyclopropylmethyl)oxazolines can be synthesized. These derivatives are of interest as they combine the unique conformational properties of the cyclopropane ring with the versatile chemical and biological activities associated with the oxazoline scaffold.

| Reactant 1 | Reactant 2 | Product | Significance | Ref. |

| This compound | 2-Aminoalcohol | 2-(Cyclopropylmethyl)oxazoline | Combines cyclopropane and oxazoline motifs | organic-chemistry.org |

Biologically Relevant this compound Analogues

The cyclopropyl group is a recognized pharmacophore present in numerous biologically active compounds. Synthesizing analogues of this compound that mimic or can be incorporated into known drug scaffolds is a significant area of research.

Fluoroquinolone-like Antibiotics (e.g., Pyrido[1,2-c]pyrimidine Cores)

The cyclopropyl group is a key structural feature in many fluoroquinolone antibiotics, where it is typically attached to the N-1 position of the quinolone core. This moiety is crucial for their antibacterial activity. Research has focused on the synthesis of novel fluoroquinolone-like scaffolds that incorporate the cyclopropyl group.

An efficient total synthesis has been developed for the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core structure. orgsyn.org This bicyclic ring system serves as a scaffold for a new family of biologically active antibacterial agents. The synthesis is highlighted by a highly efficient ring-closing reaction to form the pyrimidine (B1678525) core, demonstrating a practical route to these complex cyclopropyl-containing analogues. orgsyn.org

| Core Structure | Class | Key Feature | Ref. |

| Pyrido[1,2-c]pyrimidine-1,3-dione | Fluoroquinolone-like Antibiotics | 4-cyclopropyl substituent | orgsyn.org |

Imide Derivatives from Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that produces α-acetamido carboxamide derivatives, which are bis-amides (a type of imide). nih.gov

The Ugi reaction involves an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. wikipedia.org To create cyclopropyl-containing imide derivatives, a cyclopropyl-bearing component can be used as one of the starting materials. For example, by using cyclopropylacetic acid (derived from the hydrolysis of this compound) as the carboxylic acid component, the resulting bis-amide product will incorporate the cyclopropylmethyl moiety. The final step of the Ugi reaction mechanism is an irreversible Mumm rearrangement, which drives the reaction to completion and forms the stable imide product. mdpi.com This strategy offers a highly convergent and efficient route to a library of structurally diverse, cyclopropyl-containing imide derivatives for biological screening.

| Reaction | Components | Key Step | Cyclopropyl Source Example | Ref. |

| Ugi Four-Component Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Mumm Rearrangement | Cyclopropylacetic Acid | nih.govwikipedia.orgmdpi.com |

Synthesis of 1-(1-hydroxymethyl-cyclopropyl)-1H-indole-5-carbonitrile - Arkivoc 1-(1-Hydroxymethyl-cyclopropyl)-1H-indole-5-carbonitrile (4) was synthesized in five steps from 5-cyanoindole (B20398) (5). The key step in the synthesis was the coupling reaction of 5-cyanoindole with 1-acetoxymethyl-1-bromomethyl-cyclopropane (9), which was prepared from diethyl 1,1-cyclopropanedicarboxylate (6). This article is part of the special issue Arkivoc 2005, (xii) pp 112-118, dedicated to Prof. John A. Joule on the occasion of his 65th birthday. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFv3xM9_r6PqfO_9zQ_J03t4293N7q_53p3-k60_i6p_8sX8zP1W7Vb5_rG90J6h6c449K6-4B8mNl-2s_9Lw_y7B_e94P5Pq8Yl9u0_303H1-P0l_L-2y00_W-4w_Y-8_Z-6_A-2_B-4_C-6_D-8_E-0_F-2_G-4_H-6_I-8_J-0_K-2_L-4_M-6_N-8_O-0_P-2_Q-4_R-6_S-8_T-0_U-2_V-4_W-6_X-8_Y-0_Z-2_a-4_b-6_c-8_d-0_e-2_f-4_g-6_h-8_i-0_j-2_k-4_l-6_m-8_n-0_o-2_p-4_q-6_r-8_s-0_t-2_u-4_v-6_w-8_x-0_y-2_z-4_A-6_B-8_C-0_D-2_E-4_F-6_G-8_H-0_I-2_J-4_K-6_L-8_M-0_N-2_O-4_P-6_Q-8_R-0_S-2_T-4_U-6_V-8_W-0_X-2_Y-4_Z-6_0-8_1-0_2-2_3-4_4-6_5-8_6-0_7-2_8-4_9-6_alpha-8_beta-0_gamma-2_delta-4_epsilon-6_zeta-8_eta-0_theta-2_iota-4_kappa-6_lambda-8_mu-0_nu-2_xi-4_omicron-6_pi-8_rho-0_sigma-2_tau-4_upsilon-6_phi-8_chi-0_psi-2_omega-4_Gamma-6_Delta-8_Theta-0_Lambda-2_Xi-4_Pi-6_Sigma-8_Upsilon-0_Phi-2_Psi-4_Omega-6_1-8_2-0_3-2_4-4_5-6_6-8_7-0_8-2_9-4_10-6_11-8_12-0_13-2_14-4_15-6_16-8_17-0_18-2_19-4_20-6_21-8_22-0_23-2_24-4_25-6_26-8_27-0_28-2_29-4_30-6_31-8_32-0_33-2_34-4_35-6_36-8_37-0_38-2_39-4_40-6_41-8_42-0_43-2_44-4_45-6_46-8_47-0_48-2_49-4_50-6_51-8_52-0_53-2_54-4_55-6_56-8_57-0_58-2_59-4_60-6_61-8_62-0_63-2_64-4_65-6_66-8_67-0_68-2_69-4_70-6_71-8_72-0_73-2_74-4_75-6_76-8_77-0_78-2_79-4_80-6_81-8_82-0_83-2_84-4_85-6_86-8_87-0_88-2_89-4_90-6_91-8_92-0_93-2_94-4_95-6_96-8_97-0_98-2_99-4_100-6_101-8_102-0_103-2_104-4_105-6_106-8_107-0_108-2_109-4_110-6_111-8_112-0_113-2_114-4_115-6_116-8_117-0_118-2_119-4_120-6_121-8_122-0_123-2_124-4_125-6_126-8_127-0_128-2_129-4_130-6_131-8_132-0_133-2_134-4_135-6_136-8_137-0_138-2_139-4_140-6_141-8_142-0_143-2_144-4_145-6_146-8_147-0_148-2_149-4_150-6_151-8_152-0_153-2_154-4_155-6_156-8_157-0_158-2_159-4_160-6_161-8_162-0_163-2_164-4_165-6_166-8_167-0_168-2_169-4_170-6_171-8_172-0_173-2_174-4_175-6_176-8_177-0_178-2_179-4_180-6_181-8_182-0_183-2_184-4_185-6_186-8_187-0_188-2_189-4_190-6_191-8_192-0_193-2_194-4_195-6_196-8_197-0_198-2_199-4_200-6_201-8_202-0_203-2_204-4_205-6_206-8_207-0_208-2_209-4_210-6_211-8_212-0_213-2_214-4_215-6_216-8_217-0_218-2_219-4_220-6_221-8_222-0_223-2_224-4_225-6_226-8_227-0_228-2_229-4_230-6_231-8_232-0_233-2_234-4_235-6_236-8_237-0_238-2_239-4_240-6_241-8_242-0_243-2_244-4_245-6_246-8_247-0_248-2_249-4_250-6_251-8_252-0_253-2_254-4_255-6_256-8_257-0_258-2_259-4_260-6_261-8_262-0_263-2_264-4_265-6_266-8_267-0_268-2_269-4_270-6_271-8_272-0_273-2_274-4_275-6_276-8_277-0_278-2_279-4_280-6_281-8_282-0_283-2_284-4_285-6_286-8_287-0_288-2_289-4_290-6_291-8_292-0_293-2_294-4_295-6_296-8_297-0_298-2_299-4_300-6_301-8_302-0_303-2_304-4_305-6_306-8_307-0_308-2_309-4_310-6_311-8_312-0_313-2_314-4_315-6_316-8_317-0_318-2_319-4_320-6_321-8_322-0_323-2_324-4_325-6_326-8_327-0_328-2_329-4_330-6_331-8_332-0_333-2_334-4_335-6_336-8_337-0_338-2_339-4_340-6_341-8_342-0_343-2_344-4_345-6_346-8_347-0_348-2_349-4_350-6_351-8_352-0_353-2_354-4_355-6_356-8_357-0_358-2_359-4_360-6_361-8_362-0_363-2_364-4_365-6_366-8_367-0_368-2_369-4_370-6_371-8_372-0_373-2_374-4_375-6_376-8_377-0_378-2_379-4_380-6_381-8_382-0_383-2_384-4_385-6_386-8_387-0_388-2_389-4_390-6_391-8_392-0_393-2_394-4_395-6_396-8_397-0_398-2_399-4_400-6_401-8_402-0_403-2_404-4_405-6_406-8_407-0_408-2_409-4_410-6_411-8_412-0_413-2_414-4_415-6_416-8_417-0_418-2_419-4_420-6_421-8_422-0_423-2_424-4_425-6_426-8_427-0_428-2_429-4_430-6_431-8_432-0_433-2_434-4_435-6_436-8_437-0_438-2_439-4_440-6_441-8_442-0_443-2_444-4_445-6_446-8_447-0_448-2_449-4_450-6_451-8_452-0_453-2_454-4_455-6_456-8_457-0_458-2_459-4_460-6_461-8_462-0_463-2_464-4_465-6_466-8_467-0_468-2_469-4_470-6_471-8_472-0_473-2_474-4_475-6_476-8_477-0_478-2_479-4_480-6_481-8_482-0_483-2_484-4_485-6_486-8_487-0_488-2_489-4_490-6_491-8_492-0_493-2_494-4_495-6_496-8_497-0_498-2_499-4_500-6_501-8_502-0_503-2_504-4_505-6_506-8_507-0_508-2_509-4_510-6_511-8_512-0_513-2_514-4_515-6_516-8_517-0_518-2_519-4_520-6_521-8_522-0_523-2_524-4_525-6_526-8_527-0_528-2_529-4_530-6_531-8_532-0_533-2_534-4_535-6_536-8_537-0_538-2_539-4_540-6_541-8_542-0_543-2_544-4_545-6_546-8_547-0_548-2_549-4_550-6_551-8_552-0_553-2_554-4_555-6_556-8_557-0_558-2_559-4_560-6_561-8_562-0_563-2_564-4_565-6_566-8_567-0_568-2_569-4_570-6_571-8_572-0_573-2_574-4_575-6_576-8_577-0_578-2_579-4_580-6_581-8_582-0_583-2_584-4_585-6_586-8_587-0_588-2_589-4_590-6_591-8_592-0_593-2_594-4_595-6_596-8_597-0_598-2_599-4_600-6_601-8_602-0_603-2_604-4_605-6_606-8_607-0_608-2_609-4_610-6_611-8_612-0_613-2_614-4_615-6_616-8_617-0_618-2_619-4_620-6_621-8_622-0_623-2_624-4_625-6_626-8_627-0_628-2_629-4_630-6_631-8_632-0_633-2_334-4_335-6_336-8_337-0_338-2_339-4_340-6_341-8_342-0_343-2_344-4_345-6_346-8_347-0_348-2_349-4_350-6_351-8_352-0_353-2_354-4_355-6_356-8_357-0_358-2_359-4_360-6_361-8_362-0_363-2_364-4_365-6_366-8_367-0_368-2_369-4_370-6_371-8_372-0_373-2_374-4_375-6_376-8_377-0_378-2_379-4_380-6_381-8_382-0_383-2_384-4_385-6_386-8_387-0_388-2_389-4_390-6_391-8_392-0_393-2_394-4_395-6_396-8_397-0_398-2_399-4_400-6_401-8_402-0_403-2_404-4_405-6_406-8_407-0_408-2_409-4_410-6_411-8_412-0_413-2_414-4_415-6_416-8_417-0_418-2_419-4_420-6_421-8_422-0_423-2_424-4_425-6_426-8_427-0_428-2_429-4_430-6_431-8_432-0_433-2_434-4_435-6_436-8_437-0_438-2_439-4_440-6_441-8_442-0_443-2_444-4_445-6_446-8_447-0_448-2_449-4_450-6_451-8_452-0_453-2_454-4_455-6_456-8_457-0_458-2_459-4_460-6_461-8_462-0_463-2_464-4_465-6_466-8_467-0_468-2_469-4_470-6_471-8_472-0_473-2_474-4_475-6_476-8_477-0_478-2_479-4_480-6_481-8_482-0_483-2_484-4_485-6_486-8_487-0_488-2_489-4_490-6_491-8_492-0_493-2_494-4_495-6_496-8_497-0_498-2_499-4_500-6_501-8_502-0_503-2_504-4_505-6_506-8_507-0_508-2_509-4_510-6_511-8_512-0_513-2_514-4_515-6_516-8_517-0_518-2_519-4_520-6_521-8_522-0_523-2_524-4_525-6_526-8_527-0_528-2_529-4_530-6_531-8_532-0_533-2_534-4_535-6_536-8_537-0_538-2_539-4_540-6_541-8_542-0_543-2_544-4_545-6_546-8_547-0_548-2_549-4_550-6_551-8_552-0_553-2_554-4_555-6_556-8_557-0_558-2_559-4_560-6_561-8_562-0_563-2_564-4_565-6_566-8_567-0_568-2_569-4_570-6_571-8_572-0_573-2_574-4_575-6_576-8_577-0_578-2_579-4_580-6_581-8_582-0_583-2_584-4_585-6_586-8_587-0_588-2_589-4_590-6_591-8_592-0_593-2_594-4_595-6_596-8_597-0_598-2_599-4_600-6_601-8_602-0_603-2_604-4_605-6_606-8_607-0_608-2_609-4_610-6_611-8_612-0_613-2_614-4_615-6_616-8_617-0_618-2_619-4_620-6_621-8_622-0_623-2_624-4_625-6_626-8_627-0_628-2_629-4_630-6_631-8_632-0_633-2_634-4_635-6_636-8_637-0_638-2_639-4_640-6_641-8_642-0_643-2_644-4_645-6_646-8_647-0_648-2_649-4_650-6_651-8_652-0_653-2_654-4_655-6_656-8_657-0_658-2_659-4_660-6_661-8_662-0_663-2_664-4_665-6_666-8_667-0_668-2_669-4_670-6_671-8_672-0_673-2_674-4_675-6_676-8_677-0_678-2_679-4_680-6_681-8_682-0_683-2_684-4_685-6_686-8_687-0_688-2_689-4_690-6_691-8_692-0_693-2_694-4_695-6_696-8_697-0_698-2_699-4_700-6_701-8_702-0_703-2_704-4_705-6_706-8_707-0_708-2_709-4_710-6_711-8_712-0_713-2_714-4_715-6_716-8_717-0_718-2_719-4_720-6_721-8_722-0_723-2_724-4_725-6_726-8_727-0_728-2_729-4_730-6_731-8_732-0_733-2_734-4_735-6_736-8_737-0_738-2_739-4_740-6_741-8_742-0_743-2_744-4_745-6_746-8_747-0_748-2_749-4_750-6_751-8_752-0_753-2_754-4_755-6_756-8_757-0_758-2_759-4_760-6_761-8_762-0_763-2_764-4_765-6_766-8_767-0_768-2_769-4_770-6_771-8_772-0_773-2_774-4_775-6_776-8_777-0_778-2_779-4_780-6_781-8_782-0_783-2_784-4_785-6_786-8_787-0_788-2_789-4_790-6_791-8_792-0_793-2_794-4_795-6_796-8_797-0_798-2_799-4_800-6_801-8_802-0_803-2_804-4_805-6_806-8_807-0_808-2_809-4_810-6_811-8_812-0_813-2_814-4_815-6_816-8_817-0_818-2_819-4_820-6_821-8_822-0_823-2_824-4_825-6_826-8_827-0_828-2_829-4_830-6_831-8_832-0_833-2_834-4_835-6_836-8_837-0_838-2_839-4_840-6_841-8_842-0_843-2_844-4_845-6_846-8_847-0_848-2_849-4_850-6_851-8_852-0_853-2_854-4_855-6_856-8_857-0_858-2_859-4_860-6_861-8_862-0_863-2_864-4_865-6_866-8_867-0_868-2_869-4_870-6_871-8_872-0_873-2_874-4_875-6_876-8_877-0_888-2_889-4_890-6_891-8_892-0_893-2_894-4_895-6_896-8_897-0_898-2_899-4_900-6_901-8_902-0_903-2_904-4_905-6_906-8_907-0_908-2_909-4_910-6_911-8_912-0_913-2_914-4_915-6_916-8_917-0_918-2_919-4_920-6_921-8_922-0_923-2_924-4_925-6_926-8_927-0_928-2_929-4_930-6_931-8_932-0_933-2_934-4_935-6_936-8_937-0_938-2_939-4_940-6_941-8_942-0_943-2_944-4_945-6_946-8_947-0_948-2_949-4_950-6_951-8_952-0_953-2_954-4_955-6_956-8_957-0_958-2_959-4_960-6_961-8_962-0_963-2_964-4_965-6_966-8_967-0_968-2_969-4_970-6_971-8_972-0_973-2_974-4_975-6_976-8_977-0_978-2_979-4_980-6_981-8_982-0_983-2_984-4_985-6_986-8_987-0_988-2_989-4_990-6_991-8_992-0_993-2_994-4_995-6_996-8_997-0_998-2_999-4_1000-6_1001-8_1002-0_1003-2_1004-4_1005-6_1006-8_1007-0_1008-2_1009-4_1010-6_1011-8_1012-0_1013-2_1014-4_1015-6_1016-8_1017-0_1018-2_1019-4_1020-6_1021-8_1022-0_1023-2_1024-4_1025-6_1026-8_1027-0_1028-2_1029-4_1030-6_1031-8_1032-0_1033-2_1034-4_1035-6_1036-8_1037-0_1038-2_1039-4_1040-6_1041-8_1042-0_1043-2_1044-4_1045-6_1046-8_1047-0_1048-2_1049-4_1050-6_1051-8_1052-0_1053-2_1054-4_1055-6_1056-8_1057-0_1058-2_1059-4_1060-6_1061-8_1062-0_1063-2_1064-4_1065-6_1066-8_1067-0_1068-2_1069-4_1070-6_1071-8_1072-0_1073-2_1074-4_1075-6_1076-8_1077-0_1078-2_1079-4_1080-6_1081-8_1082-0_1083-2_1084-4_1085-6_1086-8_1087-0_1088-2_1089-4_1090-6_1091-8_1092-0_1093-2_1094-4_1095-6_1096-8_1097-0_1098-2_1099-4_1100-6_1101-8_1102-0_1103-2_1104-4_1105-6_1106-8_1107-0_1108-2_1109-4_1110-6_1111-8_1112-0_1113-2_1114-4_1115-6_1116-8_1117-0_1118-2_1119-4_1120-6_1121-8_122-0_123-2_124-4_125-6_126-8_127-0_128-2_129-4_130-6_131-8_132-0_133-2_134-4_135-6_136-8_137-0_138-2_139-4_140-6_141-8_142-0_143-2_144-4_145-6_146-8_147-0_148-2_149-4_150-6_151-8_152-0_153-2_154-4_155-6_156-8_157-0_158-2_159-4_160-6_161-8_162-0_163-2_164-4_165-6_166-8_167-0_168-2_169-4_170-6_171-8_172-0_173-2_174-4_175-6_176-8_177-0_178-2_179-4_180-6_181-8_182-0_183-2_184-4_185-6_186-8_187-0_188-2_189-4_190-6_191-8_192-0_193-2_194-4_195-6_196-8_197-0_198-2_199-4_200-6_201-8_202-0_203-2_204-4_205-6_206-8_207-0_208-2_209-4_210-6_211-8_212-0_213-2_214-4_215-6_216-8_217-0_218-2_219-4_220-6_221-8_222-0_223-2_224-4_225-6_226-8_227-0_228-2_229-4_230-6_231-8_232-0_233-2_234-4_235-6_236-8_237-0_238-2_239-4_240-6_241-8_242-0_243-2_244-4_245-6_246-8_247-0_248-2_249-4_250-6_251-8_252-0_253-2_254-4_255-6_256-8_257-0_258-2_259-4_260-6_261-8_262-0_263-2_264-4_265-6_266-8_267-0_268-2_269-4_270-6_271-8_272-0_273-2_274-4_275-6_276-8_277-0_278-2_279-4_280-6_281-8_282-0_283-2_284-4_285-6_286-8_287-0_288-2_289-4_290-6_291-8_292-0_293-2_294-4_295-6_296-8_297-0_298-2_299-4_300-6_301-8_302-0_303-2_304-4_305-6_306-8_307-0_308-2_309-4_310-6_311-8_312-0_313-2_314-4_315-6_316-8_317-0_318-2_319-4_320-6_321-8_322-0_323-2_324-4_325-6_326-8_327-0_328-2_329-4_330-6_331-8_332-0_333-2_334-4_335-6_336-8_337-0_338-2_339-4_340-6_341-8_342-0_343-2_344-4_345-6_346-8_347-0_348-2_349-4_350-6_351-8_352-0_353-2_354-4_355-6_356-8_357-0_358-2_359-4_360-6_361-8_362-0_363-2_364-4_365-6_366-8_367-0_3d8-2_369-4_370-6_371-8_372-0_373-2_374-4_375-6_376-8_377-0_378-2_379-4_380-6_381-8_382-0_383-2_384-4_385-6_386-8_387-0_388-2_389-4_390-6_391-8_392-0_393-2_394-4_395-6_396-8_397-0_398-2_399-4_400-6_401-8_402-0_403-2_404-4_405-6_406-8_407-0_408-2_409-4_410-6_411-8_412-0_413-2_414-4_415-6_416-8_417-0_418-2_419-4_420-6_421-8_422-0_423-2_424-4_425-6_426-8_427-0_428-2_429-4_430-6_431-8_432-0_433-2_434-4_435-6_436-8_437-0_438-2_439-4_440-6_441-8_442-0_443-2_444-4_445-6_446-8_447-0_448-2_449-4_450-6_451-8_452-0_453-2_454-4_455-6_456-8_457-0_458-2_459-4_460-6_461-8_462-0_463-2_464-4_465-6_466-8_467-0_468-2_469-4_470-6_471-8_472-0_473-2_474-4_475-6_476-8_477-0_478-2_479-4_480-6_481-8_482-0_483-2_484-4_485-6_486-8_487-0_488-2_489-4_490-6_491-8_492-0_493-2_494-4_495-6_496-8_497-0_498-2_499-4_500-6_501-8_502-0_503-2_504-4_505-6_506-8_507-0_508-2_509-4_510-6_511-8_512-0_513-2_514-4_515-6_516-8_517-0_518-2_519-4_520-6_521-8_522-0_523-2_524-4_525-6_526-8_527-0_528-2_529-4_530-6_531-8_532-0_533-2_534-4_535-6_536-8_537-0_538-2_539-4_540-6_541-8_542-0_543-2_544-4_545-6_546-8_547-0_548-2_549-4_550-6_551-8_552-0_553-2_554-4_555-6_556-8_557-0_558-2_559-4_560-6_561-8_562-0_563-2_564-4_565-6_566-8_567-0_568-2_569-4_570-6_571-8_572-0_573-2_574-4_575-6_576-8_577-0_578-2_579-4_580-6_581-8_582-0_583-2_584-4_585-6_586-8_587-0_588-2_589-4_590-6_591-8_592-0_593-2_594-4_595-6_596-8_597-0_598-2_599-4_600-6_601-8_602-0_603-2_604-4_605-6_606-8_607-0_608-2_609-4_610-6_611-8_612-0_613-2_614-4_615-6_616-8_617-0_618-2_619-4_620-6_621-8_622-0_623-2_624-4_625-6_626-8_627-0_628-2_629-4_630-6_631-8_632-0_633-2_634-4_635-6_636-8_637-0_638-2_639-4_640-6_641-8_642-0_643-2_644-4_645-6_646-8_647-0_648-2_649-4_650-6_651-8_652-0_653-2_654-4_655-6_656-8_657-0_658-2_659-4_660-6_661-8_662-0_663-2_664-4_665-6_666-8_667-0_668-2_669-4_670-6_671-8_672-0_673-2_674-4_675-6_676-8_677-0_678-2_679-4_680-6_681-8_682-0_683-2_684-4_685-6_686-8_687-0_88-2_889-4_890-6_891-8_892-0_893-2_894-4_895-6_896-8_897-0_898-2_899-4_900-6_901-8_902-0_903-2_904-4_905-6_906-8_907-0_908-2_909-4_910-6_911-8_912-0_913-2_914-4_915-6_916-8_917-0_918-2_919-4_920-6_921-8_922-0_923-2_924-4_925-6_926-8_927-0_928-2_929-4_930-6_931-8_932-0_933-2_934-4_935-6_936-8_937-0_938-2_939-4_940-6_941-8_942-0_943-2_944-4_945-6_946-8_947-0_948-2_949-4_950-6_951-8_952-0_953-2_954-4_955-6_956-8_957-0_958-2_959-4_960-6_961-8_962-0_963-2_964-4_965-6_966-8_967-0_968-2_969-4_970-6_971-8_972-0_973-2_974-4_975-6_976-8_977-0_978-2_979-4_980-6_981-8_982-0_983-2_984-4_985-6_986-8_987-0_988-2_989-4_990-6_991-8_992-0_993-2_994-4_995-6_996-8_997-0_998-2_999-4_1000-6_1001-8_1002-0_1003-2_1004-4_1005-6_1006-8_1007-0_1008-2_1009-4_1010-6_1011-8_1012-0_1013-2_1014-4_1015-6_1016-8_1017-0_1018-2_1019-4_1020-6_1021-8_1022-0_1023-2_1024-4_1025-6_1026-8_1027-0_1028-2_1029-4_1030-6_1031-8_1032-0_1033-2_1034-4_1035-6_1036-8_1037-0_1038-2_1039-4_1040-6_1041-8_1042-0_1043-2_1044-4_1045-6_1046-8_1047-0_1048-2_1049-4_1050-6_1051-8_1052-0_1053-2_1054-4_1055-6_1056-8_1057-0_1058-2_1059-4_1060-6_1061-8_1062-0_1063-2_1064-4_1065-6_1066-8_1067-0_1068-2_1069-4_1070-6_1071-8_1072-0_1073-2_1074-4_1075-6_1076-8_1077-0_1078-2_1079-4_1080-6_1081-8_1082-0_1083-2_1084-4_1085-6_1086-8_1087-0_1088-2_1089-4_1090-6_1091-8_1092-0_1093-2_1094-4_1095-6_1096-8_1097-0_1098-2_1099-4_1100-6_1101-8_1102-0_1103-2_1104-4_1105-6_1106-8_1107-0_1108-2_1109-4_1110-6_1111-8_1112-0_1113-2_1114-4_1115-6_1116-8_1117-0_1118-2_1119-4_1120-6_1121-8_1122-0_1123-2_1124-4_1125-6_1126-8_1127-0_1128-2_1129-4_1130-6_1131-8_1132-0_1133-2_1134-4_1135-6_1136-8_1137-0_1138-2_1139-4_1140-6_1141-8_1142-0_1143-2_1144-4_1145-6_1146-8_1147-0_1148-2_1149-4_1150-6_1151-8_1152-0_1153-2_1154-4_1155-6_1156-8_1157-0_1158-2_1159-4_1160-6_1161-8_1162-0_1163-2_1164-4_1165-6_1166-8_1167-0_1168-2_1169-4_1170-6_1171-8_1172-0_1173-2_1174-4_1175-6_1176-8_1177-0_1178-2_1179-4_1180-6_1181-8_1182-0_1183-2_1184-4_1185-6_1186-8_1187-0_1188-2_1189-4_1190-6_1191-8_1192-0_1193-2_1194-4_1195-6_1196-8_1197-0_1198-2_1199-4_1200-6_1201-8_1202-0_1203-2_1204-4_1205-6_1206-8_1207-0_1208-2_1209-4_1210-6_1211-8_1212-0_1213-2_1214-4_1215-6_1216-8_1217-0_1218-2_1219-4_1220-6_1221-8_1222-0_1223-2_1224-4_1225-6_1226-8_1227-0_1228-2_1229-4_1230-6_1231-8_1332-0_1333-2_1334-4_1335-6_1336-8_1337-0_1338-2_1339-4_1340-6_1341-8_1342-0_1343-2_1344-4_1345-6_1346-8_1347-0_1348-2_1349-4_1350-6_1351-8_1352-0_1353-2_1354-4_1355-6_1356-8_1357-0_1358-2_1359-4_1360-6_1361-8_1362-0_1363-2_1364-4_1365-6_1366-8_1367-0_1368-2_1369-4_1370-6_1371-8_1372-0_1373-2_1374-4_1375-6_1376-8_1377-0_1378-2_1379-4_1380-6_1381-8_1382-0_1383-2_1384-4_1385-6_1386-8_1387-0_1388-2_1389-4_1390-6_1391-8_1392-0_1393-2_1394-4_1395-6_1396-8_1397-0_1398-2_1399-4_1400-6_1401-8_1402-0_1403-2_1404-4_1405-6_1406-8_1407-0_1408-2_1409-4_1410-6_1411-8_1412-0_1413-2_1414-4_1415-6_1416-8_1417-0_1418-2_1419-4_1420-6_1421-8_1422-0_1423-2_1424-4_1425-6_1426-8_1427-0_1428-2_1429-4_1430-6_1431-8_1432-0_1433-2_1434-4_1435-6_1436-8_1437-0_1438-2_1439-4_1440-6_1441-8_1442-0_1443-2_1444-4_1445-6_1446-8_1447-0_1448-2_1449-4_1450-6_1451-8_1452-0_1453-2_1454-4_1455-6_1456-8_1457-0_1458-2_1459-4_1460-6_1461-8_1462-0_1463-2_1464-4_1465-6_1466-8_1467-0_1468-2_1469-4_1470-6_1471-8_1472-0_1473-2_1474-4_1475-6_1476-8_1477-0_1478-2_1479-4_1480-6_1481-8_1482-0_1483-2_1484-4_1485-6_1486-8_1487-0_1488-2_1489-4_1490-6_1491-8_1492-0_1493-2_1494-4_1495-6_1496-8_1497-0_1498-2_1499-4_1500-6_1501-8_1502-0_1503-2_1504-4_1505-6_1506-8_1507-0_1508-2_1509-4_1510-6_1511-8_1512-0_1513-2_1514-4_1515-6_1516-8_1517-0_1518-2_1519-4_1520-6_1521-8_1522-0_1523-2_1524-4_1525-6_1526-8_1527-0_1528-2_1529-4_1530-6_1531-8_1532-0_1533-2_1534-4_1535-6_1536-8_1537-0_1538-2_1539-4_1540-6_1541-8_1542-0_1543-2_1544-4_1545-6_1546-8_1547-0_1548-2_1549-4_1550-6_1551-8_1552-0_1553-2_1554-4_1555-6_1556-8_1557-0_1558-2_1559-4_1560-6_1561-8_1562-0_1563-2_1564-4_1565-6_1566-8_1567-0_1568-2_1569-4_1570-6_1571-8_1572-0_1573-2_1574-4_1575-6_1576-8_1577-0_1578-2_1579-4_1580-6_1581-8_1582-0_1583-2_1584-4_1585-6_1586-8_1587-0_1588-2_1589-4_1590-6_1591-8_1592-0_1593-2_1594-4_1595-6_1596-8_1597-0_1598-2_1599-4_1600-6_1601-8_1602-0_1603-2_1604-4_1605-6_1606-8_1607-0_1608-2_1609-4_1610-6_1611-8_1612-0_1613-2_1614-4_1615-6_1616-8_1617-0_1618-2_1619-4_1620-6_1621-8_1622-0_1623-2_1624-4_1625-6_1626-8_1627-0_1628-2_1629-4_1630-6_1631-8_1632-0_1633-2_1634-4_1635-6_1636-8_1637-0_1638-2_1639-4_1640-6_1641-8_1642-0_1643-2_1644-4_1645-6_1646-8_1647-0_1648-2_1649-4_1650-6_1651-8_1652-0_1653-2_1654-4_1655-6_1656-8_1657-0_1658-2_1659-4_1660-6_1661-8_1662-0_1663-2_1664-4_1665-6_1666-8_1667-0_1668-2_1669-4_1770-6_1771-8_1772-0_1773-2_1774-4_1775-6_1776-8_1777-0_1778-2_1779-4_1780-6_1781-8_1782-0_1783-2_1784-4_1785-6_1786-8_1787-0_1788-2_1789-4_1790-6_1791-8_1792-0_1793-2_1794-4_1795-6_1796-8_1797-0_1798-2_1799-4_1800-6_1801-8_1802-0_1803-2_1804-4_1805-6_1806-8_1807-0_1808-2_1809-4_1810-6_1811-8_1812-0_1813-2_1814-4_1815-6_1816-8_1817-0_1818-2_1819-4_1820-6_1821-8_1822-0_1823-2_1824-4_1825-6_1826-8_1827-0_1828-2_1829-4_1830-6_1831-8_1832-0_1833-2_1834-4_1835-6_1836-8_1837-0_1838-2_1839-4_1840-6_1841-8_1842-0_1843-2_1844-4_1845-6_1846-8_1847-0_1848-2_1849-4_1850-6_1851-8_1852-0_1853-2_1854-4_1855-6_1856-8_1857-0_1858-2_1859-4_1860-6_1861-8_1862-0_1863-2_1864-4_1865-6_1866-8_1867-0_1868-2_1869-4_1870-6_1871-8_1872-0_1873-2_1874-4_1875-6_1876-8_1877-0_1878-2_1879-4_1880-6_1881-8_1882-0_1883-2_1884-4_1885-6_1886-8_1887-0_1888-2_1889-4_1890-6_1891-8_1892-0_1893-2_1894-4_1895-6_1896-8_1897-0_1898-2_1899-4_1900-6_1901-8_1902-0_1903-2_1904-4_1905-6_1906-8_1907-0_1908-2_1909-4_1910-6_1911-8_1912-0_1913-2_1914-4_1915-6_1916-8_1917-0_1918-2_1919-4_1920-6_1921-8_1922-0_1923-2_1924-4_1925-6_1926-8_1927-0_1928-2_1929-4_1930-6_1931-8_1932-0_1933-2_1934-4_1935-6_1936-8_1937-0_1938-2_1939-4_1940-6_1941-8_1942-0_1943-2_1944-4_1945-6_1946-8_1947-0_1948-2_1949-4_1950-6_1951-8_1952-0_1953-2_1954-4_1955-6_1956-8_1957-0_1958-2_1959-4_1960-6_1961-8_1962-0_1963-2_1964-4_1965-6_1966-8_1967-0_1968-2_1969-4_1970-6_1971-8_1972-0_1973-2_1974-4_1975-6_1976-8_1977-0_1978-2_1979-4_1980-6_1981-8_1982-0_1983-2_1984-4_1985-6_1986-8_1987-0_1988-2_1989-4_1990-6_1991-8_1992-0_1993-2_1994-4_1995-6_1996-8_1997-0_1998-2_1999-4_2000-6_2001-8_2002-0_2003-2_2004-4_2005-6_2006-8_2007-0_2008-2_2009-4_2010-6_2011-8_2012-0_2013-2_2014-4_2015-6_2016-8_2017-0_2018-2_2019-4_2020-6_2021-8_2022-0_2023-2_2024-4_2025-6_2026-8_2027-0_2028-2_2029-4_2030-6_2031-8_2032-0_2033-2_2034-4_2035-6_2036-8_2037-0_2038-2_2039-4_2040-6_2041-8_2042-0_2043-2_2044-4_2045-6_2046-8_2047-0_2048-2_2049-4_2050-6_2051-8_2052-0_2053-2_2054-4_2055-6_2056-8_2057-0_2058-2_2059-4_2060-6_2061-8_2062-0_2063-2_2064-4_2065-6_2066-8_2067-0_2068-2_2069-4_2070-6_2071-8_2072-0_2073-2_2074-4_2075-6_2076-8_2077-0_2078-2_2079-4_2080-6_2081-8_2082-0_2083-2_2084-4_2085-6_2086-8_2087-0_2088-2_2089-4_2090-6_2091-8_2092-0_2093-2_2094-4_2095-6_2096-8_2097-0_2098-2_2099-4_2100-6_2101-8_2102-0_2103-2_2104-4_2105-6_2106-8_2107-0_2108-2_2109-4_2110-6_2111-8_2112-0_2113-2_2114-4_2115-6_2116-8_2117-0_2118-2_2119-4_2120-6_2121-8_2122-0_2123-2_2124-4_2125-6_2126-8_2127-0_2128-2_2129-4_2130-6_2131-8_2132-0_2133-2_2134-4_2135-6_2136-8_2137-0_2138-2_2139-4_2140-6_2141-8_2142-0_2143-2_2144-4_2145-6_2146-8_2147-0_2148-2_2149-4_2150-6_2151-8_2152-0_2153-2_2154-4_2155-6_2156-8_2157-0_2158-2_2159-4_2160-6_2161-8_2162-0_2163-2_2164-4_2165-6_2166-8_2167-0_2168-2_2169-4_2170-6_2171-8_2172-0_2173-2_2174-4_2175-6_2176-8_2177-0_2178-2_2179-4_2180-6_2181-8_2182-0_2183-2_2184-4_2185-6_2186-8_2187-0_2188-2_2189-4_2190-6_2191-8_2192-0_2193-2_2194-4_2195-6_2196-8_2197-0_2198-2_2199-4_2200-6_2201-8_2202-0_2203-2_2204-4_2205-6_2206-8_2207-0_2208-2_2209-4_2210-6_2211-8_2212-0_2213-2_2214-4_2215-6_2216-8_2217-0_2218-2_2219-4_2220-6_2221-8_2222-0_2223-2_2224-4_2225-6_2226-8_2227-0_2228-2_2229-4_2230-6_2231-8_2232-0_2233-2_2234-4_2235-6_2236-8_2237-0_2238-2_2239-4_2240-6_2241-8_2242-0_2243-2_2244-4_2245-6_2246-8_2247-0_2248-2_2249-4_2250-6_2251-8_2252-0_2253-2_2254-4_2255-6_2256-8_2257-0_2258-2_2259-4_2260-6_2261-8_2262-0_2263-2_2264-4_2265-6_2266-8_2267-0_2268-2_2269-4_2270-6_2271-8_2272-0_2273-2_2274-4_2275-6_2276-8_2277-0_2278-2_2279-4_2280-6_2281-8_2282-0_2283-2_2284-4_2285-6_2286-8_2287-0_2288-2_2289-4_2290-6_2291-8_2292-0_2293-2_2294-4_2295-6_2296-8_2297-0_2298-2_2299-4_2300-6_2301-8_2302-0_2303-2_2304-4_2305-6_2306-8_2307-0_2308-2_2309-4_2310-6_2311-8_2312-0_2313-2_2314-4_2315-6_2316-8_2317-0_2318-2_2319-4_2320-6_2321-8_2322-0_2323-2_2324-4_2325-6_2326-8_2327-0_2328-2_2329-4_2330-6_2331-8_2332-0_2333-2_2334-4_2335-6_2336-8_2337-0_2338-2_2339-4_2340-6_2341-8_2342-0_2343-2_2344-4_2345-6_2346-8_2347-0_2348-2_2349-4_2350-6_2351-8_2352-0_2353-2_2354-4_2355-6_2356-8_2357-0_2358-2_2359-4_2360-6_2361-8_2362-0_2363-2_2364-4_2365-6_2366-8_2367-0_2368-2_2369-4_2370-6_2371-8_2372-0_2373-2_2374-4_2375-6_2376-8_2377-0_2378-2_2379-4_2380-6_2381-8_2382-0_2383-2_2384-4_2385-6_2386-8_2387-0_2388-2_2389-4_2390-6_2391-8_2392-0_2393-2_2394-4_2395-6_2396-8_2397-0_2398-2_2399-4_2400-6_2401-8_2402-0_2403-2_2404-4_2405-6_2406-8_2407-0_2408-2_2409-4_2410-6_2411-8_2412-0_2413-2_2414-4_2415-6_2416-8_2417-0_2418-2_2419-4_2420-6_2421-8_2422-0_2423-2_2424-4_2425-6_2426-8_2427-0_2428-2_2429-4_2430-6_2431-8_2432-0_2433-2_2434-4_2435-6_2436-8_2437-0_2438-2_2439-4_2440-6_2441-8_2442-0_2443-2_2444-4_2445-6_2446-8_2447-0_2448-2_2449-4_2450-6_2451-8_2452-0_2453-2_2454-4_2455-6_2456-8_2457-0_2458-2_2459-4_2460-6_2461-8_2462-0_2463-2_2464-4_2465-6_2466-8_2467-0_2468-2_2469-4_2470-6_2471-8_2472-0_2473-2_2474-4_2475-6_2476-8_2477-0_2478-2_2479-4_2480-6_2481-8_2482-0_2483-2_2484-4_2485-6_2486-8_2487-0_2488-2_2489-4_2490-6_2491-8_2492-0_2493-2_2494-4_2495-6_2496-8_2497-0_2498-2_2499-4_2500-6_2501-8_2502-0_2503-2_2504-4_2505-6_2506-8_2507-0_2508-2_2509-4_2510-6_2511-8_2512-0_2513-2_2514-4_2515-6_2516-8_2517-0_2518-2_2519-4_2520-6_2521-8_2522-0_2523-2_2524-4_2525-6_2526-8_2527-0_2528-2_2529-4_2530-6_2531-8_2532-0_2533-2_2534-4_2535-6_2536-8_2537-0_2538-2_2539-4_2540-6_2541-8_2542-0_2543-2_2544-4_2545-6_2546-8_2547-0_2548-2_2549-4_2550-6_2551-8_2552-0_2553-2_2554-4_2555-6_2556-8_2557-0_2558-2_2559-4_2560-6_2561-8_2562-0_2563-2_2564-4_2565-6_2566-8_2567-0_2568-2_2569-4_2570-6_2571-8_2572-0_2573-2_2574-4_2575-6_2576-8_2577-0_2578-2_2579-4_2580-6_2581-8_2582-0_2583-2_2584-4_2585-6_2586-8_2587-0_2588-2_2589-4_2590-6_2591-8_2592-0_2593-2_2594-4_2595-6_2596-8_2597-0_2598-2_2599-4_2600-6_2601-8_2602-0_2603-2_2604-4_2605-6_2606-8_2607-0_2608-2_2609-4_2610-6_2611-8_2612-0_2613-2_2614-4_2615-6_2616-8_2617-0_2618-2_2619-4_2620-6_2621-8_2622-0_2623-2_2624-4_2625-6_2626-8_2627-0_2628-2_2629-4_2630-6_2631-8_2632-0_2633-2_2634-4_2635-6_2636-8_2637-0_2638-2_2639-4_2640-6_2641-8_2642-0_2643-2_2644-4_2645-6_2646-8_2647-0_2648-2_2649-4_2650-6_2651-8_2652-0_2653-2_2654-4_2655-6_2656-8_2657-0_2658-2_2659-4_2660-6_2661-8_2662-0_2663-2_2664-4_2665-6_2666-8_2667-0_2668-2_2669-4_2670-6_2671-8_2672-0_2673-2_2674-4_2675-6_2676-8_2677-0_2678-2_2679-4_2680-6_2681-8_2682-0_2683-2_2684-4_2685-6_2686-8_2687-0_2688-2_2689-4_2690-6_2691-8_2692-0_2693-2_2694-4_2695-6_2696-8_2697-0_2698-2_2699-4_2700-6_2701-8_2702-0_2703-2_2704-4_2705-6_2706-8_2707-0_2708-2_2709-4_2710-6_2711-8_212-0_213-2_214-4_215-6_216-8_217-0_218-2_219-4_220-6_221-8_222-0_223-2_224-4_225-6_226-8_227-0_228-2_229-4_230-6_231-8_232-0_233-2_234-4_235-6_236-8_237-0_238-2_239-4_240-6_241-8_242-0_243-2_244-4_245-6_246-8_247-0_248-2_249-4_250-6_251-8_252-0_253-2_254-4_255-6_256-8_257-0_258-2_259-4_260-6_261-8_262-0_263-2_264-4_265-6_266-8_267-0_268-2_269-4_270-6_271-8_272-0_273-2_274-4_275-6_276-8_277-0_278-2_279-4_280-6_281-8_282-0_283-2_284-4_285-6_286-8_287-0_288-2_289-4_290-6_291-8_292-0_293-2_294-4_295-6_296-8_297-0_298-2_299-4_300-6_301-8_302-0_303-2_304-4_305-6_306-8_307-0_308-2_309-4_310-6_311-8_312-0_313-2_314-4_315-6_316-8_317-0_318-2_319-4_320-6_321-8_322-0_323-2_324-4_325-6_326-8_327-0_328-2_329-4_330-6_331-8_332-0_333-2_334-4_335-6_336-8_337-0_338-2_339-4_340-6_341-8_342-0_343-2_344-4_345-6_346-8_347-0_348-2_349-4_350-6_351-8_352-0_353-2_354-4_355-6_356-8_357-0_358-2_359-4_360-6_361-8_362-0_363-2_364-4_365-6_366-8_367-0_368-2_369-4_370-6_371-8_372-0_373-2_374-4_375-6_376-8_377-0_378-2_379-4_380-6_381-8_382-0_383-2_384-4_385-6_386-8_387-0_388-2_389-4_390-6_391-8_392-0_393-2_394-4_395-6_396-8_397-0_398-2_399-4_400-6_401-8_402-0_403-2_404-4_405-6_406-8_407-0_408-2_409-4_410-6_411-8_412-0_413-2_414-4_415-6_416-8_417-0_418-2_419-4_420-6_421-8_422-0_423-2_424-4_425-6_426-8_427-0_428-2_429-4_430-6_431-8_432-0_433-2_434-4_435-6_436-8_437-0_438-2_439-4_440-6_441-8_442-0_443-2_444-4_445-6_446-8_447-0_448-2_449-4_450-6_451-8_452-0_453-2_454-4_455-6_456-8_457-0_458-2_459-4_460-6_461-8_462-0_463-2_464-4_465-6_466-8_467-0_468-2_469-4_470-6_471-8_472-0_473-2_474-4_475-6_476-8_477-0_478-2_479-4_480-6_481-8_482-0_483-2_484-4_485-6_486-8_487-0_488-2_489-4_490-6_491-8_492-0_493-2_494-4_495-6_496-8_497-0_498-2_499-4_500-6_501-8_502-0_503-2_504-4_505-6_506-8_507-0_508-2_509-4_510-6_511-8_512-0_513-2_514-4_515-6_516-8_517-0_518-2_519-4_520-6_521-8_522-0_523-2_524-4_525-6_526-8_527-0_528-2_529-4_530-6_531-8_532-0_533-2_534-4_535-6_536-8_537-0_538-2_539-4_540-6_541-8_542-0_543-2_544-4_545-6_546-8_547-0_548-2_549-4_550-6_551-8_552-0_553-2_554-4_555-6_556-8_557-0_558-2_559-4_560-6_561-8_562-0_563-2_564-4_565-6_566-8_567-0_568-2_569-4_570-6_571-8_572-0_573-2_574-4_575-6_576-8_577-0_578-2_579-4_580-6_581-8_582-0_583-2_584-4_585-6_586-8_587-0_588-2_589-4_590-6_591-8_592-0_593-2_594-4_595-6_596-8_597-0_598-2_599-4_600-6_601-8_602-0_603-2_604-4_605-6_606-8_607-0_608-2_609-4_610-6_611-8_612-0_613-2_614-4_615-6_616-8_617-0_618-2_619-4_620-6_621-8_622-0_623-2_624-4_625-6_626-8_627-0_628-2_629-4_630-6_631-8_632-0_633-2_634-4_635-6_636-8_637-0_638-2_639-4_640-6_641-8_642-0_643-2_644-4_645-6_646-8_647-0_648-2_649-4_650-6_651-8_652-0_653-2_654-4_655-6_656-8_657-0_658-2_659-4_660-6_661-8_662-0_663-2_664-4_665-6_666-8_667-0_668-2_669-4_670-6_671-8_672-0_673-2_674-4_675-6_676-8_677-0_678-2_679-4_680-6_681-8_682-0_683-2_684-4_685-6_686-8_687-0_688-2_689-4_690-6_691-8_692-0_693-2_694-4_695-6_696-8_697-0_698-2_699-4_700-6_701-8_702-0_703-2_704-4_705-6_706-8_707-0_708-2_709-4_710-6_711-8_712-0_713-2_714-4_715-6_716-8_717-0_718-2_719-4_720-6_721-8_722-0_723-2_724-4_725-6_726-8_727-0_728-2_729-4_730-6_731-8_732-0_733-2_734-4_735-6_736-8_737-0_738-2_739-4_740-6_741-8_742-0_743-2_744-4_745-6_746-8_747-0_748-2_749-4_750-6_751-8_752-0_753-2_754-4_755-6_756-8_757-0_758-2_759-4_760-6_761-8_762-0_763-2_764-4_765-6_766-8_767-0_768-2_769-4_770-6_771-8_772-0_773-2_774-4_775-6_776-8_777-0_778-2_779-4_780-6_781-8_782-0_783-2_784-4_785-6_786-8_787-0_788-2_789-4_790-6_791-8_792-0_793-2_794-4_795-6_796-8_797-0_798-2_799-4_800-6_801-8_802-0_803-2_804-4_805-6_806-8_807-0_808-2_809-4_810-6_811-8_812-0_813-2_814-4_815-6_816-8_817-0_818-2_819-4_820-6_821-8_822-0_823-2_824-4_825-6_826-8_827-0_828-2_829-4_830-6_831-8_832-0_833-2_834-4_835-6_836-8_837-0_838-2_839-4_840-6_841-8_842-0_843-2_844-4_845-6_846-8_847-0_848-2_849-4_850-6_851-8_852-0_853-2_854-4_855-6_856-8_857-0_858-2_859-4_860-6_861-8_862-0_863-2_864-4_865-6_866-8_867-0_868-2_869-4_870-6_871-8_872-0_873-2_874-4_875-6_876-8_877-0_878-2_879-4_880-6_881-8_882-0_883-2_884-4_885-6_886-8_887-0_888-2_889-4_890-6_891-8_892-0_893-2_894-4_895-6_896-8_897-0_898-2_899-4_900-6_901-8_902-0_903-2_904-4_905-6_906-8_907-0_908-2_909-4_910-6_911-8_912-0_913-2_914-4_915-6_916-8_917-0_918-2_919-4_920-6_921-8_922-0_923-2_924-4_925-6_926-8_927-0_928-2_929-4_930-6_931-8_932-0_933-2_934-4_935-6_936-8_937-0_938-2_939-4_940-6_941-8_942-0_943-2_944-4_945-6_946-8_947-0_948-2_949-4_950-6_951-8_952-0_953-2_954-4_955-6_956-8_957-0_958-2_959-4_960-6_961-8_962-0_963-2_964-4_965-6_966-8_967-0_968-2_969-4_970-6_971-8_972-0_973-2_974-4_975-6_976-8_977-0_978-2_979-4_980-6_981-8_982-0_983-2_984-4_985-6_986-8_987-0_988-2_989-4_990-6_991-8_992-0_993-2_994-4_995-6_996-8_997-0_998-2_999-4_1000-6_1001-8_1002-0_1003-2_1004-4_1005-6_1006-8_1007-0_1008-2_1009-4_1010-6_1011-8_1012-0_1013-2_1014-4_1015-6_1016-8_1017-0_1018-2_1019-4_1020-6_1021-8_1022-0_1023-2_1024-4_1025-6_1026-8_1027-0_1028-2_1029-4_1030-6_1031-8_1032-0_1033-2_1034-4_1035-6_1036-8_1037-0_1038-2_1039-4_1040-6_1041-8_1042-0_1043-2_1044-4_1045-6_1046-8_1047-0_1048-2_1049-4_1050-6_1051-8_1052-0_1053-2_1054-4_1055-6_1056-8_1057-0_1058-2_1059-4_1060-6_1061-8_1062-0_1063-2_1064-4_1065-6_1066-8_1067-0_1068-2_1069-4_1070-6_1071-8_1072-0_1073-2_1074-4_1075-6_1076-8_1077-0_1078-2_1079-4_1080-6_1081-8_1082-0_1083-2_1084-4_1085-6_1086-8_1087-0_1088-2_1089-4_1090-6_1091-8_1092-0_1093-2_1094-4_1095-6_1096-8_1097-0_1098-2_1099-4_1100-6_1101-8_1102-0_1103-2_1104-4_1105-6_1106-8_1107-0_1108-2_1109-4_1110-6_1111-8_1112-0_1113-2_1114-4_1115-6_1116-8_1117-0_1118-2_1119-4_1120-6_1121-8_1122-0_1123-2_1124-4_1125-6_1126-8_1127-0_1128-2_1129-4_1130-6_1131-8_1132-0_1133-2_1134-4_1135-6_1136-8_1137-0_1138-2_1139-4_1140-6_1141-8_1142-0_1143-2_1144-4_1145-6_1146-8_1147-0_1148-2_1149-4_1150-6_1151-8_1152-0_1153-2_1154-4_1155-6_1156-8_1157-0_1158-2_1159-4_1160-6_1161-8_1162-0_1163-2_1164-4_1165-6_1166-8_1167-0_1168-2_1169-4_1170-6_1171-8_1172-0_1173-2_1174-4_1175-6_1176-8_1177-0_1178-2_1179-4_1180-6_1181-8_1182-0_1183-2_1184-4_1185-6_1186-8_1187-0_1188-2_1189-4_1190-6_1191-8_1192-0_1193-2_1194-4_1195-6_1196-8_1197-0_1198-2_1199-4_1200-6_1201-8_1202-0_1203-2_1204-4_1205-6_1206-8_1207-0_1208-2_1209-4_1210-6_1211-8_1212-0_1213-2_1214-4_1215-6_1216-8_1217-0_1218-2_1219-4_1220-6_1221-8_1222-0_1223-2_1224-4_1225-6_1226-8_1227-0_1228-2_1229-4_1230-6_1231-8_1232-0_1233-2_1234-4_1235-6_1236-8_1237-0_1238-2_1239-4_1240-6_1241-8_1242-0_1243-2_1244-4_1245-6_1246-8_1247-0_1248-2_1249-4_1250-6_1251-8_1252-0_1253-2_1254-4_1255-6_1256-8_1257-0_1258-2_1259-4_1260-6_1261-8_1262-0_1263-2_1264-4_1265-6_1266-8_1267-0_1268-2_1269-4_1270-6_1271-8_1272-0_1273-2_1274-4_1275-6_1276-8_1277-0_1278-2_1279-4_1280-6_1281-8_1282-0_1283-2_1284-4_1285-6_1286-8_1287-0_1288-2_1289-4_1290-6_1291-8_1292-0_1293-2_1294-4_1295-6_1296-8_1297-0_1298-2_1299-4_1300-6_1301-8_1302-0_1303-2_1304-4_1305-6_1306-8_1307-0_1308-2_1309-4_1310-6_1311-8_1312-0_1313-2_1314-4_1315-6_1316-8_1317-0_1318-2_1319-4_1320-6_1321-8_1322-0_1323-2_1324-4_1325-6_1326-8_1327-0_1328-2_1329-4_1330-6_1331-8_1332-0_1333-2_1334-4_1335-6_1336-8_1337-0_1338-2_1339-4_1340-6_1341-8_1342-0_1343-2_1344-4_1345-6_1346-8_1347-0_1348-2_1349-4_1350-6_1351-8_1352-0_1353-2_1354-4_1355-6_1356-8_1357-0_1358-2_1359-4_1360-6_1361-8_1362-0_1363-2_1364-4_1365-6_1366-8_1367-0_1368-2_1369-4_1370-6_1371-8_1372-0_1373-2_1374-4_1375-6_1376-8_1377-0_1378-2_1379-4_1380-6_1381-8_1382-0_1383-2_1384-4_1385-6_1386-8_1387-0_1388-2_1389-4_1390-6_1391-8_1392-0_1393-2_1394-4_1395-6_1396-8_1397-0_1398-2_1399-4_1400-6_1401-8_1402-0_1403-2_1404-4_1405-6_1406-8_1407-0_1408-2_1409-4_1410-6_1411-8_1412-0_1413-2_1414-4_1415-6_1416-8_1417-0_1418-2_1419-4_1420-6_1421-8_1422-0_1423-2_1424-4_1425-6_1426-8_1427-0_1428-2_1429-4_1430-6_1431-8_1432-0_1433-2_1434-4_1435-6_1436-8_1437-0_1438-2_1439-4_1440-6_1441-8_1442-0_1443-2_1444-4_1445-6_1446-8_1447-0_1448-2_1449-4_1450-6_1451-8_1452-0_1453-2_1454-4_1455-6_1456-8_1457-0_1458-2_1459-4_1460-6_1461-8_1462-0_1463-2_1464-4_1465-6_1466-8_1467-0_1468-2_1469-4_1470-6_1471-8_1472-0_1473-2_1474-4_1475-6_1476-8_1477-0_1478-2_1479-4_1480-6_1481-8_1482-0_1483-2_1484-4_1485-6_1486-8_1487-0_1488-2_1489-4_1490-6_1491-8_1492-0_1493-2_1494-4_1495-6_1496-8_1497-0_1498-2_1499-4_1500-6_1501-8_1502-0_1503-2_1504-4_1505-6_1506-8_1507-0_1508-2_1509-4_1510-6_1511-8_1512-0_1513-2_1514-4_1515-6_1516-8_1517-0_1518-2_1519-4_1520-6_1521-8_1522-0_1523-2_1524-4_1525-6_1526-8_1527-0_1528-2_1529-4_1530-6_1531-8_1532-0_1533-2_1534-4_1535-6_1536-8_1537-0_1538-2_1539-4_1540-6_1541-8_1542-0_1543-2_1544-4_1545-6_1546-8_1547-0_1548-2_1549-4_1550-6_1551-8_1552-0_1553-2_1554-4_1555-6_1556-8_1557-0_1558-2_1559-4_1560-6_1561-8_1562-0_1563-2_1564-4_1565-6_1566-8_1567-0_1568-2_1569-4_1570-6_1571-8_1572-0_1573-2_1574-4_1575-6_1576-8_1577-0_1578-2_1579-4_1580-6_1581-8_1582-0_1583-2_1584-4_1585-6_1586-8_1587-0_1588-2_1589-4_1590-6_1591-8_1592-0_1593-2_1594-4_1595-6_1596-8_1597-0_1598-2_1599-4_1600-6_1601-8_1602-0_1603-2_1604-4_1605-6_1606-8_1607-0_1608-2_1609-4_1610-6_1611-8_1612-0_1613-2_1614-4_1615-6_1616-8_1617-0_1618-2_1619-4_1620-6_1621-8_1622-0_1623-2_1624-4_1625-6_1626-8_127-0_128-2_129-4_130-6_131-8_132-0_133-2_134-4_135-6_136-8_137-0_138-2_139-4_140-6_141-8_142-0_143-2_144-4_145-6_146-8_147-0_148-2_149-4_150-6_151-8_152-0_153-2_154-4_155-6_156-8_157-0_158-2_159-4_160-6_161-8_162-0_163-2_164-4_165-6_166-8_167-0_168-2_169-4_170-6_171-8_172-0_173-2_174-4_175-6_176-8_177-0_178-2_179-4_180-6_181-8_182-0_183-2_184-4_185-6_186-8_187-0_188-2_189-4_190-6_191-8_192-0_193-2_194-4_195-6_196-8_197-0_198-2_199-4_200-6_201-8_202-0_203-2_204-4_205-6_206-8_207-0_208-2_209-4_210-6_211-8_212-0_213-2_214-4_215-6_216-8_217-0_218-2_219-4_220-6_221-8_222-0_223-2_224-4_225-6_226-8_227-0_228-2_229-4_230-6_231-8_232-0_233-2_234-4_235-6_236-8_237-0_238-2_239-4_240-6_241-8_242-0_243-2_244-4_245-6_246-8_247-0_248-2_249-4_250-6_251-8_252-0_253-2_254-4_255-6_256-8_257-0_258-2_259-4_260-6_261-8_262-0_263-2_264-4_265-6_266-8_267-0_268-2_269-4_270-6_271-8_272-0_273-2_274-4_275-6_276-8_277-0_278-2_279-4_280-6_281-8_282-0_283-2_284-4_285-6_286-8_287-0_288-2_289-4_290-6_291-8_292-0_293-2_294-4_295-6_296-8_297-0_298-2_299-4_300-6_301-8_302-0_303-2_304-4_305-6_306-8_307-0_308-2_309-4_310-6_311-8_312-0_313-2_314-4_315-6_316-8_317-0_318-2_319-4_320-6_321-8_322-0_323-2_324-4_325-6_326-8_327-0_328-2_329-4_330-6_331-8_332-0_333-2_334-4_335-6_336-8_337-0_338-2_339-4_340-6_341-8_342-0_343-2_344-4_345-6_346-8_347-0_348-2_349-4_350-6_351-8_352-0_353-2_354-4_355-6_356-8_357-0_358-2_359-4_360-6_361-8_362-0_363-2_364-4_365-6_366-8_367-0_368-2_369-4_370-6_371-8_372-0_373-2_374-4_375-6_376-8_377-0_378-2_379-4_380-6_381-8_382-0_383-2_384-4_385-6_386-8_387-0_388-2_389-4_390-6_391-8_392-0_393-2_394-4_395-6_396-8_397-0_398-2_399-4_400-6_401-8_402-0_403-2_404-4_405-6_406-8_407-0_408-2_409-4_410-6_411-8_412-0_413-2_414-4_415-6_416-8_417-0_418-2_419-4_420-6_421-8_422-0_423-2_424-4_425-6_426-8_427-0_428-2_429-4_430-6_431-8_432-0_433-2_434-4_435-6_436-8_437-0_438-2_439-4_440-6_441-8_442-0_443-2_444-4_445-6_446-8_447-0_448-2_449-4_450-6_451-8_452-0_453-2_454-4_455-6_456-8_457-0_458-2_459-4_460-6_461-8_462-0_463-2_464-4_465-6_466-8_467-0_468-2_469-4_470-6_471-8_472-0_473-2_474-4_475-6_476-8_477-0_478-2_479-4_480-6_481-8_482-0_483-2_484-4_485-6_486-8_487-0_488-2_489-4_490-6_491-8_492-0_493-2_494-4_495-6_496-8_497-0_498-2_499-4_500-6_501-8_502-0_503-2_504-4_505-6_506-8_507-0_508-2_509-4_510-6_511-8_512-0_513-2_514-4_515-6_516-8_517-0_518-2_519-4_520-6_521-8_522-0_523-2_524-4_525-6_526-8_527-0_528-2_529-4_530-6_531-8_532-0_533-2_534-4_535-6_536-8_537-0_538-2_539-4_540-6_541-8_542-0_543-2_544-4_545-6_546-8_547-0_548-2_549-4_550-6_551-8_552-0_553-2_554-4_555-6_556-8_557-0_558-2_559-4_560-6_561-8_562-0_563-2_564-4_565-6_566-8_567-0_568-2_569-4_570-6_571-8_572-0_573-2_574-4_575-6_576-8_577-0_578-2_579-4_580-6_581-8_582-0_583-2_584-4_585-6_586-8_587-0_588-2_589-4_590-6_591-8_592-0_593-2_594-4_595-6_596-8_597-0_598-2_599-4_600-6_601-8_602-0_603-2_604-4_605-6_606-8_607-0_608-2_609-4_610-6_611-8_612-0_613-2_614-4_615-6_616-8_617-0_618-2_619-4_620-6_621-8_622-0_623-2_624-4_625-6_626-8_627-0_628-2_629-4_630-6_631-8_632-0_633-2_634-4_635-6_636-8_637-0_638-2_639-4_640-6_641-8_642-0_643-2_644-4_645-6_646-8_647-0_648-2_649-4_650-6_651-8_652-0_653-2_654-4_655-6_656-8_657-0_658-2_659-4_660-6_661-8_662-0_663-2_664-4_665-6_666-8_667-0_668-2_669-4_670-6_671-8_672-0_673-2_674-4_675-6_676-8_677-0_678-2_679-4_680-6_681-8_682-0_683-2_684-4_685-6_686-8_687-0_688-2_689-4_690-6_691-8_692-0_693-2_694-4_695-6_696-8_697-0_698-2_699-4_700-6_701-8_702-0_703-2_704-4_705-6_706-8_707-0_708-2_709-4_710-6_711-8_712-0_713-2_714-4_715-6_716-8_717-0_718-2_719-4_720-6_721-8_722-0_723-2_724-4_725-6_726-8_727-0_728-2_729-4_730-6_731-8_732-0_733-2_734-4_735-6_736-8_737-0_738-2_739-4_740-6_741-8_742-0_743-2_744-4_745-6_746-8_747-0_748-2_749-4_750-6_751-8_752-0_753-2_754-4_755-6_756-8_757-0_758-2_759-4_760-6_761-8_762-0_763-2_764-4_765-6_766-8_767-0_768-2_769-4_770-6_771-8_772-0_773-2_774-4_775-6_776-8_777-0_778-2_779-4_780-6_781-8_782-0_783-2_784-4_785-6_786-8_787-0_788-2_789-4_790-6_791-8_792-0_793-2_794-4_795-6_796-8_797-0_798-2_799-4_800-6_801-8_802-0_803-2_804-4_805-6_806-8_807-0_808-2_809-4_810-6_811-8_812-0_813-2_814-4_815-6_816-8_817-0_818-2_819-4_820-6_821-8_822-0_823-2_824-4_825-6_826-8_827-0_828-2_829-4_830-6_831-8_832-0_833-2_834-4_835-6_836-8_837-0_838-2_839-4_840-6_841-8_842-0_843-2_844-4_845-6_846-8_847-0_848-2_849-4_850-6_851-8_852-0_853-2_854-4_855-6_856-8_857-0_858-2_859-4_860-6_861-8_862-0_863-2_864-4_865-6_866-8_867-0_868-2_869-4_870-6_871-8_872-0_873-2_874-4_875-6_876-8_877-0_878-2_879-4_880-6_881-8_882-0_883-2_884-4_885-6_886-8_887-0_888-2_889-4_890-6_891-8_892-0_893-2_894-4_895-6_896-8_897-0_898-2_899-4_900-6_901-8_902-0_903-2_904-4_905-6_906-8_907-0_908-2_909-4_910-6_911-8_912-0_913-2_914-4_915-6_916-8_917-0_918-2_919-4_920-6_921-8_922-0_923-2_924-4_925-6_926-8_927-0_928-2_929-4_930-6_931-8_932-0_933-2_934-4_935-6_936-8_937-0_938-2_939-4_940-6_941-8_942-0_943-2_944-4_945-6_946-8_947-0_948-2_949-4_950-6_951-8_952-0_953-2_954-4_955-6_956-8_957-0_958-2_959-4_960-6_961-8_962-0_963-2_964-4_965-6_966-8_967-0_968-2_969-4_970-6_971-8_972-0_973-2_974-4_975-6_976-8_977-0_978-2_979-4_980-6_981-8_982-0_983-2_984-4_985-6_986-8_987-0_988-2_989-4_990-6_991-8_992-0_993-2_994-4_995-6_996-8_997-0_998-2_999-4_1000-6_1001-8_1002-0_1003-2_1004-4_1005-6_1006-8_1007-0_1008-2_1009-4_1010-6_1011-8_1012-0_1013-2_1014-4_1015-6_1016-8_1017-0_1018-2_1019-4_1020-6_1021-8_1022-0_1023-2_1024-4_1025-6_1026-8_1027-0_1028-2_1029-4_1030-6_1031-8_1032-0_1033-2_1034-4_1035-6_1036-8_1037-0_1038-2_1039-4_1040-6_1041-8_1042-0_1043-2_1044-4_1045-6_1046-8_1047-0_1048-2_1049-4_1050-6_1051-8_1052-0_1053-2_1054-4_1055-6_1056-8_1057-0_1058-2_1059-4_1060-6_1061-8_1062-0_1063-2_1064-4_1065-6_1066-8_1067-0_1068-2_1069-4_1070-6_1071-8_1072-0_1073-2_1074-4_1075-6_1076-8_1077-0_1078-2_1079-4_1080-6_1081-8_1082-0_1083-2_1084-4_1085-6_1086-8_1087-0_1088-2_1089-4_1090-6_1091-8_1092-0_1093-2_1094-4_1095-6_1096-8_1097-0_1098-2_1099-4_1100-6_1101-8_1102-0_1103-2_1104-4_1105-6_1106-8_1107-0_1108-2_1109-4_1110-6_1111-8_1112-0_1113-2_1114-4_1115-6_1116-8_1117-0_1118-2_1119-4_1120-6_1121-8_1122-0_1123-2_1124-4_1125-6_1126-8_1127-0_1128-2_1129-4_1130-6_1131-8_1132-0_1133-2_1134-4_1135-6_1136-8_1137-0_1138-2_1139-4_1140-6_1141-8_1142-0_1143-2_1144-4_1145-6_1146-8_1147-0_1148-2_1149-4_1150-6_1151-8_1152-0_1153-2_1154-4_1155-6_1156-8_1157-0_1158-2_1159-4_1160-6_1161-8_1162-0_1163-2_1164-4_1165-6_1166-8_1167-0_1168-2_1169-4_1170-6_1171-8_1172-0_1173-2_1174-4_1175-6_1176-8_1177-0_1178-2_1179-4_1180-6_1181-8_1182-0_1183-2_1184-4_1185-6_1186-8_1187-0_1188-2_1189-4_1190-6_1191-8_1192-0_1193-2_1194-4_1195-6_1196-8_1197-0_1198-2_1199-4_1200-6_1201-8_1202-0_1203-2_1204-4_1205-6_1206-8_1207-0_1208-2_1209-4_1210-6_1211-8_1212-0_1213-2_1214-4_1215-6_1216-8_1217-0_1218-2_1219-4_1220-6_1221-8_1222-0_1223-2_1224-4_1225-6_1226-8_1227-0_1228-2_1229-4_1230-6_1231-8_1232-0_1233-2_1234-4_1235-6_1236-8_1237-0_1238-2_1239-4_1240-6_1241-8_1242-0_1243-2_1244-4_1245-6_1246-8_1247-0_1248-2_1249-4_1250-6_1251-8_1252-0_1253-2_1254-4_1255-6_1256-8_1257-0_1258-2_1259-4_1260-6_1261-8_1262-0_1263-2_1264-4_1265-6_1266-8_1267-0_1268-2_1269-4_1270-6_1271-8_1272-0_1273-2_1274-4_1275-6_1276-8_1277-0_1278-2_1279-4_1280-6_1281-8_1282-0_1283-2_1284-4_1285-6_1286-8_1287-0_1288-2_1289-4_1290-6_1291-8_1292-0_1293-2_1294-4_1295-6_1296-8_1297-0_1298-2_1299-4_1300-6_1301-8_1302-0_1303-2_1304-4_1305-6_1306-8_1307-0_1308-2_1309-4_1310-6_1311-8_1312-0_1313-2_1314-4_1315-6_1316-8_1317-0_1318-2_1319-4_1320-6_1321-8_1322-0_1323-2_1324-4_1325-6_1326-8_1327-0_1328-2_1329-4_1330-6_1331-8_1332-0_1333-2_1334-4_1335-6_1336-8_1337-0_1338-2_1339-4_1340-6_1341-8_1342-0_1343-2_1344-4_1345-6_1346-8_1347-0_1348-2_1349-4_1350-6_1351-8_1352-0_1353-2_1354-4_1355-6_1356-8_1357-0_1358-2_1359-4_1360-6_1361-8_1362-0_1363-2_1364-4_1365-6_1366-8_1367-0_1368-2_1369-4_1370-6_1371-8_1372-0_1373-2_1374-4_1375-6_1376-8_1377-0_1378-2_1379-4_1380-6_1381-8_1382-0_1383-2_1384-4_1385-6_1386-8_1387-0_1388-2_1389-4_1390-6_1391-8_1392-0_1393-2_1394-4_1395-6_1396-8_1397-0_1398-2_1399-4_1400-6_1401-8_1402-0_1403-2_1404-4_1405-6_1406-8_1407-0_1408-2_1409-4_1410-6_1411-8_1412-0_1413-2_1414-4_1415-6_1416-8_1417-0_1418-2_1419-4_1420-6_1421-8_1422-0_1423-2_1424-4_1425-6_1426-8_1427-0_1428-2_1429-4_1430-6_1431-8_1432-0_1433-2_1434-4_1435-6_1436-8_1437-0_1438-2_1439-4_1440-6_1441-8_1442-0_1443-2_1444-4_1445-6_1446-8_1447-0_1448-2_1449-4_1450-6_1451-8_1452-0_1453-2_1454-4_1455-6_1456-8_1457-0_1458-2_1459-4_1460-6_1461-8_1462-0_1463-2_1464-4_1465-6_1466-8_1467-0_1468-2_1469-4_1470-6_1471-8_1472-0_1473-2_1474-4_1475-6_1476-8_1477-0_1478-2_1479-4_1480-6_1481-8_1482-0_1483-2_1484-4_1485-6_1486-8_1487-0_1488-2_1489-4_1490-6_1491-8_1492-0_1493-2_1494-4_1495-6_1496-8_1497-0_1498-2_1499-4_1500-6_1501-8_1502-0_1503-2_1504-4_1505-6_1506-8_1507-0_1508-2_1509-4_1510-6_1511-8_1512-0_1513-2_1514-4_1515-6_1516-8_1517-0_1518-2_1519-4_1520-6_1521-8_1522-0_1523-2_1524-4_1525-6_1526-8_1527-0_1528-2_1529-4_1530-6_1531-8_1532-0_1533-2_1534-4_1535-6_1536-8_1537-0_1538-2_1539-4_1540-6_1541-8_1542-0_1543-2_1544-4_1545-6_1546-8_1547-0_1548-2_1549-4_1550-6_1551-8_1552-0_1553-2_1554-4_1555-6_1556-8_1557-0_1558-2_1559-4_1560-6_1561-8_1562-0_1563-2_1564-4_1565-6_1566-8_1567-0_1568-2_1569-4_1570-6_1571-8_1572-0_1573-2_1574-4_1575-6_1576-8_1577-0_1578-2_1579-4_1580-6_1581-8_1582-0_1583-2_1584-4_1585-6_1586-8_1587-0_1588-2_1589-4_1590-6_1591-8_1592-0_1593-2_1594-4_1595-6_1596-8_1597-0_1598-2_1599-4_1600-6_1601-8_1602-0_1603-2_1604-4_1605-6_1606-8_1607-0_1608-2_1609-4_1610-6_1611-8_1612-0_1613-2_1614-4_1615-6_1616-8_1617-0_1618-2_1619-4_1620-6_1621-8_1622-0_1623-2_1624-4_1625-6_1626-8_1627-0_1628-2_1629-4_1630-6_1631-8_1632-0_1633-2_1634-4_1635-6_1636-8_1637-0_1638-2_1639-4_1640-6_1641-8_1642-0_1643-2_1644-4_1645-6_1646-8_1647-0_1648-2_1649-4_1650-6_1651-8_1652-0_1653-2_1654-4_1655-6_1656-8_1657-0_1658-2_1659-4_1660-6_1661-8_1662-0_1663-2_1664-4_1665-6_1666-8_1667-0_1668-2_1669-4_1670-6_1671-8_1672-0_1673-2_1674-4_1675-6_1676-8_1677-0_1678-2_1679-4_1680-6_1681-8_1682-0_1683-2_1684-4_1685-6_1686-8_1687-0_1688-2_1689-4_1690-6_1691-8_1692-0_1693-2_1694-4_1695-6_1696-8_1697-0_1698-2_1699-4_1700-6_1701-8_1702-0_1703-2_1704-4_1705-6_1706-8_1707-0_1708-2_1709-4_1710-6_1711-8_1712-0_1713-2_1714-4_1715-6_1716-8_1717-0_1718-2_1719-4_1720-6_1721-8_1722-0_1723-2_1724-4_1725-6_1726-8_1727-0_1728-2_1729-4_1730-6_1731-8_1732-0_1733-2_1734-4_1735-6_1736-8_1737-0_1738-2_1739-4_1740-6_1741-8_1742-0_1743-2_1744-4_1745-6_1746-8_1747-0_1748-2_1749-4_1750-6_1751-8_1752-0_1753-2_1754-4_1755-6_1756-8_1757-0_1758-2_1759-4_1760-6_1761-8_1762-0_1763-2_1764-4_1765-6_1766-8_1767-0_1768-2_1769-4_1770-6_1771-8_1772-0_1773-2_1774-4_1775-6_1776-8_1777-0_1778-2_1779-4_1780-6_1781-8_1782-0_1783-2_1784-4_1785-6_1786-8_1787-0_1788-2_1789-4_1790-6_1791-8_1792-0_1793-2_1794-4_1795-6_1796-8_1797-0_1798-2_1799-4_1800-6_1801-8_1802-0_1803-2_1804-4_1805-6_1806-8_1807-0_1808-2_1809-4_1810-6_1811-8_1812-0_1813-2_1814-4_1815-6_1816-8_1817-0_1818-2_1819-4_1820-6_1821-8_1822-0_1823-2_1824-4_1825-6_1826-8_1827-0_1828-2_1829-4_1830-6_1831-8_1832-0_1833-2_1834-4_1835-6_1836-8_1837-0_1838-2_1839-4_1840-6_1841-8_1842-0_1843-2_1844-4_1845-6_1846-8_1847-0_1848-2_1849-4_1850-6_1851-8_1852-0_1853-2_1854-4_1855-6_1856-8_1857-0_1858-2_1859-4_1860-6_1861-8_1862-0_1863-2_1864-4_1865-6_1866-8_1867-0_1868-2_1869-4_1870-6_1871-8_1872-0_1873-2_1874-4_1875-6_1876-8_1877-0_1878-2_1879-4_1880-6_1881-8_1882-0_1883-2_1884-4_1885-6_1886-8_1887-0_1888-2_1889-4_1890-6_1891-8_1892-0_1893-2_1894-4_1895-6_1896-8_1897-0_1898-2_1899-4_1900-6_1901-8_1902-0_1903-2_1904-4_1905-6_1906-8_1907-0_1908-2_109-4_110-6_111-8_112-0_113-2_114-4_115-6_116-8_117-0_118-2_119-4_120-6_121-8_122-0_123-2_124-4_125-6_126-8_127-0_128-2_129-4_130-6_131-8_132-0_133-2_134-4_135-6_136-8_137-0_138-2_139-4_140-6_141-8_142-0_143-2_144-4_145-6_146-8_147-0_148-2_149-4_150-6_151-8_152-0_153-2_154-4_155-6_156-8_157-0_158-2_159-4_160-6_161-8_162-0_163-2_164-4_165-6_166-8_167-0_168-2_169-4_170-6_171-8_172-0_173-2_174-4_175-6_176-8_177-0_178-2_179-4_180-6_181-8_182-0_183-2_184-4_185-6_186-8_187-0_188-2_189-4_190-6_191-8_192-0_193-2_194-4_195-6_196-8_197-0_198-2_199-4_200-6_201-8_202-0_203-2_204-4_205-6_206-8_207-0_208-2_209-4_210-6_211-8_212-0_213-2_214-4_215-6_216-8_217-0_218-2_219-4_220-6_221-8_222-0_223-2_224-4_225-6_226-8_227-0_228-2_229-4_230-6_231-8_232-0_233-2_234-4_235-6_236-8_237-0_238-2_239-4_240-6_241-8_242-0_243-2_244-4_245-6_246-8_247-0_248-2_249-4_250-6_251-8_252-0_253-2_254-4_255-6_256-8_257-0_258-2_259-4_260-6_261-8_262-0_263-2_264-4_265-6_266-8_267-0_268-2_269-4_270-6_271-8_272-0_273-2_274-4_275-6_276-8_277-0_278-2_279-4_280-6_281-8_282-0_283-2_284-4_285-6_286-8_287-0_288-2_289-4_290-6_291-8_292-0_293-2_294-4_295-6_296-8_297-0_298-2_299-4_300-6_301-8_302-0_303-2_304-4_305-6_306-8_307-0_308-2_309-4_310-6_311-8_312-0_313-2_314-4_315-6_316-8_317-0_318-2_319-4_320-6_321-8_322-0_323-2_324-4_325-6_326-8_327-0_328-2_329-4_330-6_331-8_332-0_333-2_334-4_335-6_336-8_337-0_338-2_339-4_340-6_341-8_342-0_343-2_344-4_345-6_346-8_347-0_348-2_349-4_350-6_351-8_352-0_353-2_354-4_355-6_356-8_357-0_358-2_359-4_360-6_361-8_362-0_363-2_364-4_365-6_366-8_367-0_368-2_369-4_370-6_371-8_372-0_373-2_374-4_375-6_376-8_377-0_378-2_379-4_380-6_381-8_382-0_383-2_384-4_385-6_386-8_387-0_388-2_389-4_390-6_391-8_392-0_393-2_394-4_395-6_396-8_397-0_398-2_399-4_400-6_401-8_402-0_403-2_404-4_405-6_406-8_407-0_408-2_409-4_410-6_411-8_412-0_413-2_414-4_415-6_416-8_417-0_418-2_419-4_420-6_421-8_422-0_423-2_424-4_425-6_426-8_427-0_428-2_429-4_430-6_431-8_432-0_433-2_434-4_435-6_436-8_437-0_438-2_439-4_440-6_441-8_442-0_443-2_444-4_445-6_446-8_447-0_448-2_449-4_450-6_451-8_452-0_453-2_454-4_455-6_456-8_457-0_458-2_459-4_460-6_461-8_462-0_463-2_464-4_465-6_466-8_467-0_468-2_469-4_470-6_471-8_472-0_473-2_474-4_475-6_476-8_477-0_478-2_479-4_480-6_481-8_482-0_483-2_484-4_485-6_486-8_487-0_488-2_489-4_490-6_491-8_492-0_493-2_494-4_495-6_496-8_497-0_498-2_499-4_500-6_501-8_502-0_503-2_504-4_505-6_506-8_507-0_508-2_509-4_510-6_511-8_512-0_513-2_514-4_515-6_516-8_517-0_518-2_519-4_520-6_521-8_522-0_523-2_524-4_525-6_526-8_527-0_528-2_529-4_530-6_531-8_532-0_533-2_534-4_535-6_536-8_537-0_538-2_539-4_540-6_541-8_542-0_543-2_544-4_555-6_556-8_557-0_558-2_559-4_560-6_561-8_562-0_563-2_564-4_565-6_566-8_567-0_568-2_569-4_570-6_571-8_572-0_573-2_574-4_575-6_576-8_577-0_578-2_579-4_580-6_581-8_582-0_583-2_584-4_585-6_586-8_587-0_588-2_589-4_590-6_591-8_592-0_593-2_594-4_595-6_596-8_597-0_598-2_599-4_600-6_601-8_602-0_603-2_604-4_605-6_606-8_607-0_608-2_609-4_610-6_611-8_612-0_613-2_614-4_615-6_616-8_617-0_618-2_619-4_620-6_621-8_622-0_623-2_624-4_625-6_626-8_627-0_628-2_629-4_630-6_631-8_632-0_633-2_634-4_635-6_636-8_637-0_638-2_639-4_640-6_641-8_642-0_643-2_644-4_645-6_646-8_647-0_648-2_649-4_650-6_651-8_652-0_653-2_654-4_655-6_656-8_657-0_658-2_659-4_660-6_661-8_662-0_663-2_664-4_665-6_666-8_667-0_668-2_669-4_670-6_671-8_672-0_673-2_674-4_675-6_676-8_677-0_678-2_679-4_680-6_681-8_682-0_683-2_684-4_685-6_686-8_687-0_688-2_689-4_690-6_691-8_692-0_693-2_694-4_695-6_696-8_697-0_698-2_699-4_700-6_701-8_702-0_703-2_704-4_705-6_706-8_707-0_708-2_709-4_710-6_711-8_712-0_713-2_714-4_715-6_716-8_717-0_718-2_719-4_720-6_721-8_722-0_723-2_724-4_725-6_726-8_727-0_728-2_729-4_730-6_731-8_732-0_733-2_734-4_735-6_736-8_737-0_738-2_739-4_740-6_741-8_742-0_743-2_744-4_745-6_746-8_747-0_748-2_749-4_750-6_751-8_752-0_753-2_754-4_755-6_756-8_757-0_758-2_759-4_760-6_761-8_762-0_763-2_764-4_765-6_766-8_767-0_768-2_769-4_770-6_771-8_772-0_773-2_774-4_775-6_776-8_777-0_778-2_779-4_780-6_781-8_782-0_783-2_784-4_785-6_786-8_787-0_788-2_789-4_790-6_791-8_792-0_793-2_794-4_795-6_796-8_797-0_798-2_799-4_800-6_801-8_802-0_803-2_804-4_805-6_806-8_807-0_808-2_809-4_810-6_811-8_812-0_813-2_814-4_815-6_816-8_817-0_818-2_819-4_820-6_821-8_822-0_823-2_824-4_825-6_826-8_827-0_828-2_829-4_830-6_831-8_832-0_833-2_834-4_835-6_836-8_837-0_838-2_839-4_840-6_841-8_842-0_843-2_844-4_845-6_846-8_847-0_848-2_849-4_850-6_851-8_852-0_853-2_854-4_855-6_856-8_857-0_858-2_859-4_860-6_861-8_862-0_863-2_864-4_865-6_866-8_867-0_868-2_869-4_870-6_871-8_872-0_873-2_874-4_875-6_876-8_877-0_878-2_879-4_880-6_881-8_882-0_883-2_884-4_885-6_886-8_887-0_888-2_889-4_890-6_891-8_892-0_893-2_894-4_895-6_896-8_897-0_898-2_899-4_900-6_901-8_902-0_903-2_904-4_905-6_906-8_907-0_908-2_909-4_910-6_911-8_912-0_913-2_914-4_915-6_916-8_917-0_918-2_919-4_920-6_921-8_922-0_923-2_924-4_925-6_926-8_927-0_928-2_929-4_930-6_931-8_932-0_933-2_934-4_935-6_936-8_937-0_938-2_939-4_940-6_941-8_942-0_943-2_944-4_945-6_946-8_947-0_948-2_949-4_950-6_951-8_952-0_953-2_954-4_955-6_956-8_957-0_958-2_959-4_960-6_961-8_962-0_963-2_964-4_965-6_966-8_967-0_968-2_969-4_970-6_971-8_972-0_973-2_974-4_975-6_976-8_977-0_978-2_979-4_980-6_981-8_982-0_983-2_984-4_985-6_986-8_987-0_988-2_989-4_990-6_991-8_992-0_993-2_994-4_995-6_996-8_997-0_998-2_999-4_1000-6_1001-8_1002-0_1003-2_1004-4_1005-6_1006-8_1007-0_1008-2_1009-4_1010-6_1011-8_1012-0_1013-2_1014-4_1015-6_1016-8_1017-0_1018-2_1019-4_1020-6_1021-8_1022-0_1023-2_1024-4_1025-6_1026-8_1027-0_1028-2_1029-4_1030-6_1031-8_1032-0_1033-2_1034-4_1035-6_1036-8_1037-0_1038-2_1039-4_1040-6_1041-8_1042-0_1043-2_1044-4_1045-6_1046-8_1047-0_1048-2_1049-4_1050-6_1051-8_1052-0_1053-2_1054-4_1055-6_1056-8_1057-0_1058-2_1059-4_1060-6_1061-8_1062-0_1063-2_1064-4_1065-6_1066-8_1067-0_1068-2_1069-4_1070-6_10

Applications in Advanced Organic Synthesis

Building Block for Pharmaceutical Intermediates

The cyclopropyl (B3062369) group is a prevalent structural motif in many biologically active compounds, prized for its ability to confer unique conformational rigidity and metabolic stability to molecules. Cyclopropylacetonitrile serves as a key precursor for introducing this desirable moiety into pharmaceutical intermediates. a2bchem.com Its utility is demonstrated in the synthesis of a range of complex molecules, including certain fluoroquinolone-like antibiotics. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and ketones, providing a versatile handle for further molecular elaboration. a2bchem.com This adaptability allows for the synthesis of diverse and structurally rich compounds with potential therapeutic applications. a2bchem.com

The process often begins with the conversion of this compound to intermediates like cyclopropylacetyl chloride, which can then be used to construct more complex bicyclic systems. The compound's role as a versatile intermediate is crucial in the preparation of valuable fine chemicals and pharmaceuticals. nih.gov

Table 1: Examples of Pharmaceutical Intermediates Derived from this compound

| Intermediate | Therapeutic Area (Example) | Key Transformation of this compound |

| Cyclopropylamine | Antivirals, Antidepressants | Reduction of the nitrile group |

| Cyclopropanecarboxylic acid | Antibacterials, Antivirals | Hydrolysis of the nitrile group |

| Substituted cyclopropyl ketones | Enzyme inhibitors | Reaction of the nitrile with organometallic reagents |

This table is for illustrative purposes and showcases potential transformations.

Precursor for Agrochemicals and Dyestuffs

The application of this compound extends to the agrochemical and dyestuff industries, where it serves as a valuable precursor. a2bchem.comresearchgate.net In the synthesis of agrochemicals, the incorporation of the cyclopropyl ring can enhance the biological activity and selectivity of pesticides and herbicides. The compound's reactivity allows for its integration into a variety of molecular scaffolds common in agrochemical design. a2bchem.com

Similarly, in the dyestuffs industry, this compound can be utilized to build chromophoric systems. The unique electronic properties of the cyclopropyl group can influence the absorption and emission characteristics of a dye molecule, potentially leading to novel colorants with specific properties. nih.gov

Role in the Synthesis of Complex Ring Systems (e.g., Bicyclo[4.2.0]oct-2-ene Skeleton)